Product packaging for Cytidine-5'-triphosphate(Cat. No.:CAS No. 131016-01-8)

Cytidine-5'-triphosphate

Cat. No.: B139539
CAS No.: 131016-01-8
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
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Description

Fundamental Role as a Ribonucleoside Triphosphate Substrate

Cytidine-5'-triphosphate is a primary building block for the synthesis of ribonucleic acid (RNA). baseclick.euwikipedia.org During the process of transcription, RNA polymerase enzymes incorporate CTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), into a growing RNA strand, using a DNA template. baseclick.eupatsnap.com The sequence of the DNA template dictates which ribonucleotide is added at each position. The energy required for the formation of the phosphodiester bond that links the nucleotides together is provided by the hydrolysis of the incoming nucleoside triphosphate, releasing pyrophosphate. patsnap.comyoutube.com

Beyond its role in transcription, CTP is a crucial precursor in the biosynthesis of various phospholipids (B1166683), which are essential components of all cellular membranes. nih.govnih.govaocs.org It is the direct precursor for energy-rich intermediates in phospholipid synthesis, including CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govhmdb.ca For instance, in the synthesis of phosphatidylcholine and phosphatidylethanolamine (B1630911), CTP reacts with phosphocholine (B91661) and phosphoethanolamine, respectively, to form these activated intermediates. aocs.orgcdnsciencepub.com

Furthermore, CTP plays a significant role in the glycosylation of proteins, a process where sugar chains (glycans) are attached to proteins. wikipedia.orgoup.com Specifically, CTP is required for the synthesis of dolichol-phosphate, a lipid carrier involved in the formation of N-linked glycans. oup.com It is also involved in the synthesis of CMP-sialic acid, the activated form of sialic acid, which is a common terminal sugar on many glycoproteins and glycolipids. patsnap.comnih.gov

Comparative Analysis of CTP's Energetic Role within Cellular Metabolism

While ATP is universally recognized as the primary energy currency of the cell, other nucleoside triphosphates, including CTP, also function as energy carriers, albeit in a more limited set of metabolic reactions. wikipedia.orglibretexts.orgquora.com The energy stored in the high-energy phosphate (B84403) bonds of CTP can be released through hydrolysis to drive specific biosynthetic reactions. patsnap.com

The standard Gibbs free energy of hydrolysis (ΔG°') for the terminal phosphate group of CTP is comparable to that of ATP, making it an energetically equivalent molecule in many respects. chegg.comkuvempu.ac.in The hydrolysis of CTP to cytidine (B196190) diphosphate (B83284) (CDP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of energy. quora.com

The regulation of CTP synthesis is tightly controlled, primarily by the enzyme CTP synthetase, which catalyzes the conversion of UTP to CTP. nih.govnih.gov This enzyme is subject to feedback inhibition by CTP itself, ensuring that the cellular pool of CTP is maintained within a narrow range. nih.govresearchwithrutgers.com This tight regulation underscores the importance of CTP for specific cellular functions rather than as a ubiquitous energy currency.

Interactive Data Table: Comparison of Nucleoside Triphosphates

Nucleoside TriphosphateBasePrimary FunctionsRelative Cellular Concentration
ATP AdeninePrimary energy currency, RNA synthesis, DNA synthesis (as dATP)High
GTP Guanine (B1146940)Protein synthesis, signal transduction, RNA synthesis, DNA synthesis (as dGTP)Intermediate
CTP CytosineRNA synthesis, phospholipid synthesis, protein glycosylation, DNA synthesis (as dCTP)Low
UTP UracilRNA synthesis, carbohydrate metabolismIntermediate
TTP (dTTP) ThymineDNA synthesis(Present as dTTP)

Interactive Data Table: Energetic Properties of Nucleoside Triphosphate Hydrolysis

ReactionStandard Gibbs Free Energy (ΔG°')
ATP + H₂O → ADP + Pi ~ -30.5 kJ/mol
CTP + H₂O → CDP + Pi ~ -30.5 kJ/mol
ATP + H₂O → AMP + PPi ~ -45.6 kJ/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N3O14P3 B139539 Cytidine-5'-triphosphate CAS No. 131016-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cytidine triphosphate
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CAS No.

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Melting Point

215 - 218 °C
Record name Cytidine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Cytidine 5 Triphosphate Biosynthesis and Salvage Pathways

De Novo Pyrimidine (B1678525) Synthesis Pathway

The de novo synthesis of CTP is a fundamental metabolic pathway that builds the molecule from simpler precursors. The final and rate-limiting step in this pathway is the conversion of Uridine-5'-triphosphate (UTP) to CTP. nih.govwikipedia.org

Enzymatic Conversion of Uridine-5'-triphosphate (UTP) to CTP via CTP Synthase (CTPS)

The amination of UTP to form CTP is catalyzed by the enzyme CTP synthase (CTPS). youtube.com This reaction is critical for the synthesis of all cytosine-containing nucleotides. wikipedia.org The enzymatic process involves the ATP-dependent transfer of an amino group to the C4 position of the pyrimidine ring of UTP. youtube.comnih.gov The reaction mechanism proceeds through the phosphorylation of UTP at its 4-oxygen atom by ATP, which creates an electrophilic carbon atom that is then susceptible to reaction with ammonia (B1221849). wikipedia.org

Stoichiometry and Cofactor Requirements: ATP and L-Glutamine

ATP + UTP + L-glutamine → ADP + Pi + CTP + L-glutamate researchgate.net

This reaction highlights the essential roles of ATP and L-glutamine as cofactors. ATP provides the necessary energy for the reaction through the hydrolysis of its terminal phosphate (B84403) group. youtube.com L-glutamine serves as the nitrogen donor for the amination of UTP. wikipedia.org The glutamine is first hydrolyzed within a specific domain of the CTP synthase enzyme to produce ammonia, which is then channeled to the active site to react with the phosphorylated UTP intermediate. wikipedia.org

Salvage Pathways for CTP Formation

In addition to de novo synthesis, cells can recycle pre-existing pyrimidine bases and nucleosides through salvage pathways. These pathways are crucial for recovering molecules from the degradation of nucleic acids and are particularly important in tissues with limited de novo synthesis capabilities. wikipedia.org

Contribution from RNA Turnover

The turnover and degradation of RNA molecules release constituent nucleosides, including cytidine (B196190) and uridine (B1682114). wikipedia.org These salvaged nucleosides can be re-incorporated into the nucleotide pool to synthesize CTP. The primary salvage pathway for cytidine involves the following steps:

Phosphorylation of Cytidine: The enzyme uridine-cytidine kinase phosphorylates salvaged cytidine to cytidine monophosphate (CMP). wikipedia.orgnih.gov

Further Phosphorylation: CMP is then sequentially phosphorylated by other kinases to form cytidine diphosphate (B83284) (CDP) and finally CTP. wikipedia.org

Alternatively, salvaged uridine can be phosphorylated to UMP and subsequently to UTP, which can then be converted to CTP via the de novo pathway's final step catalyzed by CTP synthase. wikipedia.orgnih.gov This highlights the integration of salvage and de novo pathways in maintaining the cellular CTP pool.

Contribution from Lipid Metabolism

While CTP is a critical precursor for the synthesis of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine (B1630911), there is no direct salvage pathway for the formation of CTP from the breakdown products of lipids. nih.gov The relationship is primarily unidirectional, with CTP being consumed during lipid metabolism to form activated intermediates like CDP-choline and CDP-ethanolamine. nih.govresearchwithrutgers.com Therefore, lipid metabolism represents a significant point of CTP utilization rather than a source for its salvage synthesis.

The CTP Synthase (CTPS) Enzyme System (EC 6.3.4.2)

CTP synthase (EC 6.3.4.2) is the central enzyme in the final step of de novo CTP biosynthesis. researchgate.net In humans, there are two isozymes, CTPS1 and CTPS2, which share a high degree of sequence identity. wikipedia.org

The active form of CTP synthase is typically a homotetramer, although it can exist as inactive monomers or dimers at low enzyme concentrations or in the absence of its substrates, ATP and UTP. wikipedia.orgresearchgate.net The enzyme is composed of two main functional domains:

A synthetase domain: This domain is responsible for binding ATP and UTP and catalyzing the phosphorylation of UTP. wikipedia.org

A glutamine amidotransferase (GAT) domain: This domain hydrolyzes glutamine to produce ammonia, which is then transferred through an internal channel to the synthetase domain. wikipedia.org

The activity of CTP synthase is subject to allosteric regulation. The reaction product, CTP, acts as a feedback inhibitor, while GTP can serve as an allosteric activator, helping to balance the pools of purine (B94841) and pyrimidine nucleotides. wikipedia.orgresearchgate.net

Reaction Mechanism and Intermediates

The synthesis of CTP from UTP is a complex, multi-step process that occurs within the CTP synthetase enzyme. The enzyme itself is composed of two primary domains: a synthetase domain and a C-terminal glutamine amidotransferase (GAT) domain. wikipedia.orgmdpi.com These domains work in concert to catalyze three discrete reactions: the phosphorylation of UTP, the hydrolysis of glutamine to produce ammonia, and the subsequent amination of the UTP intermediate to form CTP. nih.gov

The initial step in the conversion of UTP to CTP takes place in the synthetase domain. wikipedia.orgmdpi.com The reaction proceeds via the ATP-dependent phosphorylation of the C4-oxygen atom of UTP. wikipedia.orgnih.gov This creates a highly reactive 4-phosphoryl UTP intermediate. wikipedia.orgnih.gov This phosphorylation renders the C4-carbon of the pyrimidine ring electrophilic, preparing it for the subsequent nucleophilic attack by ammonia. wikipedia.org

The amino group required for the conversion of UTP to CTP is sourced from glutamine. wikipedia.org The hydrolysis of glutamine to glutamate (B1630785) and ammonia occurs within the GAT domain of the CTP synthetase enzyme. wikipedia.orgmdpi.comresearchgate.net This reaction is catalyzed by a Cys-Glu-His triad (B1167595) and is allosterically activated by Guanosine (B1672433) triphosphate (GTP), which stimulates the glutaminase (B10826351) activity. mdpi.comwikipedia.orgnih.gov

A key feature of CTP synthetase is the presence of an intramolecular ammonia tunnel, approximately 30 Å long, that connects the GAT domain to the synthetase domain. mdpi.comresearchgate.netpnas.org This tunnel facilitates the efficient transfer of the newly generated ammonia from the site of glutamine hydrolysis to the synthetase active site, where the 4-phosphoryl UTP intermediate is located. wikipedia.orgmdpi.comresearchgate.net This channeling mechanism prevents the nascent ammonia from equilibrating with the solvent or escaping into the cellular environment, ensuring its efficient use in CTP synthesis. nih.govpnas.org

Once the ammonia molecule traverses the tunnel and reaches the synthetase domain, it acts as a nucleophile. wikipedia.org It attacks the electrophilic C4-carbon of the 4-phosphoryl UTP intermediate. wikipedia.orgnih.gov This reaction, known as ammonolysis, results in the displacement of the phosphate group and the formation of CTP. wikipedia.orgnih.gov

Isozymes and Genetic Encoding (e.g., hCTPS1, hCTPS2 in humans)

In humans, CTP synthase activity is carried out by two isozymes, CTP synthase 1 (hCTPS1) and CTP synthase 2 (hCTPS2). wikipedia.org These are encoded by the CTPS1 and CTPS2 genes, respectively. wikipedia.orglife-science-alliance.org The two proteins share a high degree of homology, with about 74-75% identity at the protein level. wikipedia.orglife-science-alliance.org Both isozymes contain the synthetase and glutaminase domains. life-science-alliance.org However, the C-terminal region is the most variable part between them and contains several sites for regulation by phosphorylation. life-science-alliance.org Despite their structural similarity, genetic studies suggest that hCTPS1 and hCTPS2 have different cellular dependencies and roles. wikipedia.org For instance, hCTPS1 is considered essential for the proliferation of certain cancer cells and is a key player in immune responses. nih.govresearchgate.net

Oligomerization States and Supramolecular Assembly

The catalytic activity of CTP synthetase is intricately linked to its quaternary structure. The enzyme can exist in several oligomerization states, and can further assemble into large-scale filamentous structures known as cytoophidia or cytoplasmic rods and rings. wikipedia.orglife-science-alliance.org

In the absence of its substrates, CTP synthetase typically exists as an inactive monomer or dimer. wikipedia.orgnih.govnih.govrutgers.edu The binding of the substrates ATP and UTP promotes the oligomerization of these inactive forms into a catalytically active tetramer. wikipedia.orgnih.govnih.govnih.govresearchgate.net This transition from an inactive dimer to an active tetramer is a crucial aspect of the enzyme's regulation. nih.gov The ATP-binding site and the substrate/product binding sites are located at the interface between the subunits of the tetramer, explaining why substrate binding is necessary for tetramerization. wikipedia.org The kinetics of enzyme tetramerization correlate with the kinetics of enzyme activity. nih.govresearchgate.net The product, CTP, can also induce or stabilize the tetrameric state, though this can be an inactive conformation that is part of a feedback inhibition mechanism. nih.govresearchgate.net

Interactive Table: Oligomerization States of CTP Synthetase

Oligomeric StateSubstrate/Product PresenceCatalytic Activity
MonomerAbsentInactive wikipedia.org
DimerAbsentInactive nih.govnih.govrutgers.edu
TetramerATP and UTP presentActive wikipedia.orgnih.govnih.govresearchgate.net
TetramerCTP presentInactive (Feedback Inhibition) researchgate.net
Formation of Metabolic Filaments (Cytoophidia)

Cytidine-5'-triphosphate (CTP) synthase, a key enzyme in nucleotide metabolism, possesses the remarkable ability to assemble into filamentous structures known as cytoophidia, a term derived from Greek meaning "cellular snakes". biorxiv.org This phenomenon was first reported in 2010 by three independent research groups who observed these structures in bacteria, yeast, and fruit flies. biorxiv.orgnih.gov Subsequent research has demonstrated that the formation of cytoophidia is a highly conserved process, occurring in a wide range of organisms from prokaryotes to eukaryotes, including humans. nih.govtandfonline.com

These dynamic, membrane-less filaments represent a form of intracellular compartmentalization of metabolic enzymes. biorxiv.org The assembly of CTP synthase into cytoophidia is a regulated process, responsive to various cellular cues such as nutrient availability and developmental stage. biorxiv.org For instance, in budding yeast, the formation of these filaments is promoted under conditions of carbon source depletion. researchgate.net

The structure and morphology of cytoophidia can vary between species and even within different cell types of the same organism. nih.gov In human cells, CTP synthase can form these filaments in both the cytoplasm and the nucleus. nih.gov While often appearing as linear structures, cytoophidia in some cells, like those in the larval lymph glands of the fruit fly Drosophila, can be ring-shaped or C-shaped. nih.gov

The oligomeric state of CTP synthase is crucial for filament formation. The enzyme exists in different forms, including inactive monomers and dimers, and active tetramers. researchgate.net While the active tetrameric form is necessary for catalysis, studies in yeast and Drosophila suggest that the filaments are primarily composed of inactive CTP synthase dimers or monomers. researchgate.net However, in bacteria, the filaments are thought to be composed of inactive tetramers. researchgate.net This filament formation is considered a mechanism to store the enzyme in an inactive state, which can be rapidly mobilized when cellular conditions change. nih.gov

Table 1: Characteristics of Cytoophidia Formation by CTP Synthase

Feature Description References
Discovery Independently reported in 2010 in bacteria, yeast, and fruit flies. biorxiv.orgnih.gov
Conservation Observed in a wide range of organisms, including prokaryotes and eukaryotes. nih.govtandfonline.com
Structure Membrane-less, filamentous structures. Can be linear, ring-shaped, or C-shaped. biorxiv.orgnih.gov
Cellular Location Can be found in the cytoplasm and nucleus of eukaryotic cells. nih.gov
Composition Primarily composed of the metabolic enzyme CTP synthase. biorxiv.org
Regulation Formation is influenced by nutrient availability and developmental cues. biorxiv.org
Oligomeric State Filaments are thought to be composed of inactive dimers or monomers in eukaryotes, and inactive tetramers in bacteria. researchgate.net

| Proposed Function | Intracellular compartmentalization, storage of inactive enzyme, and regulation of metabolic activity. | biorxiv.orgnih.gov |

Regulation of CTP Synthase Activity

The catalytic activity of CTP synthase is tightly controlled through multiple regulatory mechanisms to ensure a balanced supply of cytidine nucleotides for cellular processes. These regulatory strategies include allosteric regulation by various nucleotides and post-translational modifications.

Allosteric Regulation by Nucleotides

Allosteric regulation plays a pivotal role in modulating CTP synthase activity in response to the cellular nucleotide pool. This involves the binding of effector molecules to sites on the enzyme distinct from the active site, leading to conformational changes that either activate or inhibit its function.

Guanosine-5'-triphosphate (GTP) acts as a crucial allosteric activator of CTP synthase. nih.govmolbiolcell.org This activation is unique among glutamine-dependent amidotransferases, as CTP synthase requires GTP for the efficient hydrolysis of its substrate, glutamine. nih.gov The binding of GTP induces significant conformational changes within the enzyme, which are essential for promoting the glutaminase activity in the GAT domain. nih.govnih.gov Furthermore, these GTP-induced conformational changes are critical for the proper assembly and maintenance of an intramolecular tunnel that channels the liberated ammonia from the GAT domain to the synthase domain, where it is used for the amination of UTP to CTP. nih.govnih.gov This intricate mechanism ensures the coordinated coupling of the two distinct catalytic reactions of the enzyme. nih.gov While GTP is a potent activator at low concentrations, it can become inhibitory at high concentrations. wikipedia.org

The end product of the reaction, this compound (CTP), serves as a feedback inhibitor of CTP synthase, a classic example of metabolic regulation. nih.govmdpi.com This feedback mechanism allows the cell to maintain homeostatic levels of CTP. nih.gov CTP competes with the substrate Uridine-5'-triphosphate (UTP) for binding to the enzyme. nih.govescholarship.org Structural studies have revealed that while the triphosphate moieties of CTP and UTP bind to an overlapping site, the cytosine ring of CTP binds to a distinct inhibitory pocket adjacent to the UTP binding site. nih.govescholarship.org This arrangement explains how CTP can effectively compete with UTP and how mutations in this inhibitory pocket can lead to resistance to CTP inhibition, resulting in elevated intracellular CTP levels. nih.gov

Table 2: Allosteric Regulation of CTP Synthase by Nucleotides

Regulator Effect on Activity Mechanism of Action References
GTP Activation Allosterically binds and induces conformational changes that promote glutaminase activity and ammonia channeling. nih.govnih.govmolbiolcell.org
CTP Feedback Inhibition Competes with the substrate UTP by binding to an inhibitory site, preventing excessive CTP synthesis. nih.govmdpi.comescholarship.org

| ATP and UTP | Activation | Promote the formation of the active tetrameric form of the enzyme from inactive monomers and dimers. | nih.govwikipedia.orgmdpi.comelifesciences.org |

Post-Translational Modification (e.g., Phosphorylation)

In addition to allosteric regulation by nucleotides, the activity of CTP synthase in eukaryotic organisms is also modulated by post-translational modifications, with phosphorylation being a key example. mdpi.com Phosphorylation, the addition of a phosphate group to specific amino acid residues, can either stimulate or inhibit enzyme function. nih.gov

In the yeast Saccharomyces cerevisiae, the URA7-encoded CTP synthase is phosphorylated by both protein kinase A and protein kinase C. nih.gov This phosphorylation event leads to a stimulation of the enzyme's activity. nih.gov The activation mechanism involves an increase in the maximal reaction velocity (Vmax) and a decrease in the Michaelis constant (Km) for ATP, indicating a higher affinity for this substrate. nih.gov Furthermore, phosphorylation attenuates the feedback inhibition by CTP. nih.gov

Conversely, in human cells, phosphorylation of CTP synthase 1 (hCTPS1) has an inhibitory effect. wikipedia.orgresearchgate.net Glycogen synthase kinase 3 (GSK3) has been identified as a major kinase that phosphorylates hCTPS1, leading to a reduction in its activity. rutgers.edu This highlights a species-specific difference in the regulatory outcomes of CTP synthase phosphorylation. The C-terminal region of CTP synthase is a primary site for these regulatory phosphorylations. life-science-alliance.org

Transcriptional Regulation of CTPS Gene Expression

The biosynthesis of this compound (CTP) is tightly controlled at the genetic level through the transcriptional regulation of the CTP synthase (CTPS) genes. This regulation ensures that the production of CTP is aligned with the cell's metabolic and proliferative needs. The expression of CTPS genes is influenced by a variety of transcription factors and regulatory elements that respond to cellular signaling pathways.

One of the key regulators of CTPS gene expression is the transcription factor Myc. wikipedia.org Myc is a proto-oncogene that plays a central role in cell growth, proliferation, and metabolism. It has been shown that the levels of CTP synthase are dependent on Myc activity, linking the synthesis of pyrimidine nucleotides directly to the cell cycle and proliferation signals. wikipedia.org

In the context of viral infections, the expression of CTPS genes can be manipulated by viral proteins to support the high demand for nucleotides required for viral replication. For instance, during an Epstein-Barr virus (EBV) infection, the viral protein ENBA-LP, in conjunction with cellular transcription factors such as MYC and NFκB, binds to the promoter of the CTPS1 gene to enhance its expression. wikipedia.org This upregulation of CTPS1 provides the necessary CTP for the synthesis of viral DNA and RNA. wikipedia.org

The promoters of CTPS genes contain binding sites for a range of transcription factors, indicating a complex regulatory network. Analysis of the CTPS1 gene promoter has identified potential binding sites for factors including Cdc5, Chx10, Evi-1, FOXJ2, FOXO4, Hlf, HTF, TGIF, and XBP-1. genecards.org While the specific role of each of these factors in regulating CTPS1 expression is an area of ongoing research, their presence suggests that CTPS transcription is integrated with numerous cellular processes, from cell cycle control to stress responses.

The table below summarizes key transcription factors and their role in regulating CTPS gene expression.

Transcription FactorRole in CTPS RegulationCellular Context
Myc Upregulates CTPS expression.Cell growth, proliferation, cancer. wikipedia.org
NFκB Co-activator with MYC and ENBA-LP to enhance CTPS1 expression.Epstein-Barr virus (EBV) infection. wikipedia.org
ENBA-LP (Viral Protein) Binds to the CTPS1 promoter to enhance expression.Epstein-Barr virus (EBV) infection. wikipedia.org
Enzymatic Polymerization and Filament Formation as a Regulatory Mechanism

A fascinating and highly conserved regulatory mechanism for CTP synthase is its ability to self-assemble into large, micron-scale filamentous structures known as cytoophidia. elifesciences.orgresearchgate.net This polymerization is not merely a storage mechanism but an active mode of regulating enzyme activity that provides an additional layer of control beyond simple allostery and feedback inhibition. nih.govnih.gov

The assembly and disassembly of these filaments are dynamically controlled by the same molecules that regulate the enzyme's catalytic activity, including substrates, products, and allosteric effectors. nih.gov The active form of CTPS is typically a tetramer, formed from two inactive dimers. wikipedia.orgnih.gov It is proposed that these inactive dimers are the building blocks that partition into the filamentous state. nih.gov Destabilization of the active tetrameric form of the enzyme has been shown to increase the formation of these filaments. nih.gov

The functional consequence of filament formation varies significantly between different organisms, highlighting its evolutionary adaptability. researchgate.net

In bacteria such as E. coli , polymerization serves as a novel form of feedback inhibition. researchgate.net The enzyme's product, CTP, induces the assembly of CTPS into filaments. elifesciences.orgprinceton.eduescholarship.org This polymerization inhibits the enzyme's activity, likely by sterically hindering the conformational changes necessary for catalysis. elifesciences.orgprinceton.eduescholarship.org This mechanism allows for an ultrasensitive response to high CTP levels, effectively shutting down its own production and storing the enzyme in a readily activatable, conformationally restricted state. elifesciences.orgprinceton.edu

In humans , the regulation via polymerization is markedly different and isoform-specific. Human CTPS1 assembles into hyper-active filaments in the presence of its substrates (ATP and UTP). researchgate.netnih.gov These active filaments disassemble upon binding of the product, CTP. nih.gov Conversely, human CTPS2 forms filaments that can dynamically switch between active and inactive conformations in response to substrate and product levels. nih.gov This polymerization-based regulation in human cells provides a mechanism for highly cooperative control of CTP synthesis. nih.gov

The sites on the CTPS enzyme responsible for allosteric activation (GTP binding) and feedback inhibition (CTP binding) are also critical for controlling filament formation and length. nih.gov This demonstrates an intimate coupling between the regulation of catalytic activity and the assembly of these higher-order structures. nih.gov Disruption of CTPS polymerization has been shown to impair cell growth and metabolic regulation, underscoring the physiological importance of this regulatory mechanism. elifesciences.orgprinceton.edunih.gov

The following table contrasts the characteristics of CTPS filament formation in different organisms.

FeatureE. coli CTPSHuman CTPS1Human CTPS2
Inducer of Polymerization Product (CTP) elifesciences.orgSubstrates (ATP, UTP) researchgate.netnih.govSubstrates and Products nih.gov
Effect on Activity Inhibition elifesciences.orgprinceton.eduActivation researchgate.netnih.govDynamic switch between active and inactive states nih.gov
Primary Function Feedback inhibition and enzyme storage researchgate.netIncreased activity and cooperative regulation nih.govUltrasensitive cooperative regulation nih.gov
Influence of Environmental and Metabolic Cues on Regulation

The regulation of CTP synthase activity and its assembly into filaments is highly sensitive to a wide range of environmental and metabolic cues. This responsiveness allows cells to precisely modulate CTP production to match fluctuating physiological demands, such as nutrient availability, cellular stress, and developmental programs. nih.govnih.gov

Metabolic Cues: The primary metabolic signals that regulate CTPS are the intracellular concentrations of its own substrates, products, and allosteric effectors.

Substrates and Products: The substrates Uridine-5'-triphosphate (UTP) and Adenosine-5'-triphosphate (ATP) promote the formation of the active tetrameric enzyme complex. nih.govnih.govmdpi.com Conversely, the end product, CTP, acts as a feedback inhibitor, allosterically regulating the enzyme to prevent its overproduction. wikipedia.orgnih.govmdpi.comresearchgate.net This balance between substrate availability and product inhibition is a fundamental mechanism for maintaining nucleotide homeostasis.

Allosteric Regulation by GTP: Guanosine-5'-triphosphate (GTP) is a crucial allosteric activator of CTPS. wikipedia.orgnih.govmdpi.com By activating CTPS, GTP helps to balance the relative pools of purine (GTP) and pyrimidine (CTP) nucleotides, which is essential for nucleic acid synthesis. wikipedia.org

Metabolite Imbalances: Cellular stress can arise from imbalances in intermediary metabolites. For example, the accumulation of UDP-galactose can lead to a significant depletion of the UTP pool. pnas.org Since UTP is the direct substrate for CTPS, this depletion subsequently causes a sharp decrease in CTP levels, impairing processes like RNA synthesis and leading to growth arrest. pnas.org

Environmental and Cellular Stress Cues: Cells respond to external and internal stress signals by modulating metabolic pathways, and CTPS is a key regulatory node in this response.

Nutrient Starvation: CTPS filament formation is a common response to nutrient stress. nih.govnih.gov In budding yeast, for example, nutrient starvation leads to a drop in intracellular pH (cytoplasmic acidification), which directly triggers the assembly of CTPS into filaments. elifesciences.org This may serve to preserve the enzyme in an inactive or protected state until metabolic conditions improve.

Genotoxic Stress: In response to DNA damage or nucleotide imbalances, cells can activate signaling pathways that modify CTPS. In Caenorhabditis elegans, genotoxic stress and nucleotide deprivation trigger a pathway involving the ENDU-2 nuclease that ultimately controls the phosphorylation state of CTPS-1, thereby regulating nucleotide metabolism and cell proliferation. nih.gov

Nutrient-Sensing Pathways: Sophisticated nutrient-sensing pathways, such as the insulin-PI3K-Akt signaling cascade, directly regulate CTPS expression and the formation of cytoophidia in response to nutrient availability. researchgate.net This indicates that cytoophidia can function as sensors of the cell's nutritional status, integrating environmental signals with metabolic output. nih.gov

The table below outlines various cues and their effect on CTPS regulation.

CueTypeEffect on CTPS
High UTP/ATP Levels MetabolicPromotes active tetramer formation nih.govmdpi.com
High CTP Levels MetabolicAllosteric feedback inhibition; induces filament formation in E. coli wikipedia.orgresearchgate.net
High GTP Levels MetabolicAllosteric activation wikipedia.orgnih.govmdpi.com
Nutrient Starvation EnvironmentalTriggers filament formation (e.g., via pH drop in yeast) nih.govelifesciences.org
Genotoxic Stress Cellular StressCan lead to regulatory phosphorylation of CTPS nih.gov
Viral Infection EnvironmentalUpregulation of gene expression wikipedia.org
Nutrient Availability EnvironmentalRegulates expression and filament formation via signaling pathways (e.g., PI3K-Akt) researchgate.net

Core Metabolic and Biochemical Functions of Cytidine 5 Triphosphate

Nucleic Acid Metabolism

CTP is a fundamental building block for nucleic acids, participating directly in the synthesis of RNA and indirectly, as a precursor, in the synthesis of DNA.

The most prominent role of CTP is as one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required for the synthesis of ribonucleic acid (RNA) during the process of transcription.

During transcription, the enzyme RNA polymerase synthesizes an RNA strand that is complementary to a DNA template. RNA polymerase moves along the template DNA strand and, at each position, incorporates the corresponding ribonucleotide into the growing RNA chain. When the polymerase encounters a guanine (B1146940) (G) residue on the DNA template, it specifically recruits a CTP molecule. The enzyme then catalyzes the formation of a phosphodiester bond, linking the CTP to the 3'-hydroxyl group of the nascent RNA strand. This process is repeated at every guanine position in the template, making CTP an essential substrate for the accurate elongation of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

The formation of a phosphodiester bond is an energetically unfavorable (endergonic) reaction. The energy required to drive this reaction forward is derived from the CTP molecule itself. CTP contains high-energy phosphoanhydride bonds linking its three phosphate (B84403) groups. During the polymerization reaction catalyzed by RNA polymerase, the bond between the alpha-phosphate and the beta-phosphate is cleaved. This cleavage results in the release of a pyrophosphate molecule (PPi) and the incorporation of cytidine (B196190) monophosphate (CMP) into the RNA chain. The hydrolysis of pyrophosphate is a highly exergonic reaction, providing the necessary thermodynamic driving force for the formation of the stable phosphodiester bond, thus ensuring the transcription process proceeds efficiently.

While CTP is used directly for RNA synthesis, it is the precursor for deoxycytidine-5'-triphosphate (dCTP), a necessary building block for DNA. The conversion is not direct from the triphosphate form but occurs at the diphosphate (B83284) level. The enzyme responsible for this critical conversion is Ribonucleotide Reductase (RNR). libretexts.orglibretexts.orgwikipedia.org

The primary pathway involves the following steps:

CTP is first dephosphorylated to Cytidine-5'-diphosphate (CDP).

Ribonucleotide Reductase catalyzes the reduction of the ribose sugar in CDP to a deoxyribose sugar, forming deoxycytidine-5'-diphosphate (dCDP). libretexts.orglibretexts.orgbrainkart.com This reaction removes the 2'-hydroxyl group from the ribose ring. wikipedia.org

dCDP is then re-phosphorylated to deoxythis compound (dCTP).

Once synthesized, dCTP serves as one of the four deoxyribonucleoside triphosphates that are the monomeric units for DNA replication and repair, incorporated into DNA strands by DNA polymerases.

EnzymeSubstrate(s)Product(s)Metabolic Pathway
Ribonucleotide Reductase (RNR)CDPdCDPdNTP Synthesis
Nucleoside Diphosphate KinasedCDP, ATPdCTP, ADPdNTP Synthesis

CTP plays an indispensable role in the maturation of transfer RNA (tRNA) molecules. For a tRNA to become functional—capable of being charged with an amino acid and participating in translation—it must possess the conserved trinucleotide sequence CCA at its 3'-terminus. researchgate.netembopress.org In many organisms, this sequence is not encoded in the tRNA gene and must be added post-transcriptionally. embopress.org

This addition is performed by a specialized enzyme known as tRNA nucleotidyltransferase, or CCA-adding enzyme. researchgate.netembopress.orgacs.org This template-independent polymerase sequentially adds two cytidylate (C) residues, using CTP as the substrate, followed by an adenylate (A) residue from ATP. embopress.orgembopress.org The enzyme specifically incorporates CTP twice before switching its specificity to ATP for the final addition. nih.gov This CCA tail is critical for the recognition of the tRNA by aminoacyl-tRNA synthetases and for its proper interaction with the ribosome during protein synthesis. researchgate.net

Substrate for RNA Synthesis (Transcription)

Lipid Metabolism and Membrane Biogenesis

Beyond its roles in nucleic acid metabolism, CTP is a key molecule in the biosynthesis of phospholipids (B1166683), the primary components of all biological membranes. CTP provides the activation energy for the synthesis of critical intermediates in phospholipid production. nih.govnih.gov

Two major pathways in phospholipid synthesis rely on CTP:

The CDP-Diacylglycerol Pathway : The enzyme CTP:phosphatidate cytidylyltransferase catalyzes the reaction between CTP and phosphatidic acid (PA) to produce cytidine diphosphate-diacylglycerol (CDP-DAG) and pyrophosphate. aocs.orgwikipedia.orgfrontiersin.orggenome.jp CDP-DAG is a crucial, high-energy branch-point intermediate for the synthesis of several important phospholipids, including:

Phosphatidylinositol (PI)

Phosphatidylglycerol (PG)

Cardiolipin (B10847521) (CL) aocs.orgfrontiersin.org

Phosphatidylserine (PS) in some organisms like yeast nih.govfrontiersin.org

The CDP-Choline (Kennedy) Pathway : This pathway is the primary route for the synthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic membranes. The rate-limiting step is catalyzed by the enzyme CTP:phosphocholine (B91661) cytidylyltransferase. nih.gov This enzyme uses CTP to activate phosphocholine, forming CDP-choline and pyrophosphate. wikipedia.org The activated choline (B1196258) group is then transferred from CDP-choline to a diacylglycerol (DAG) molecule to form phosphatidylcholine. nih.gov A similar pathway involving CTP and phosphoethanolamine produces CDP-ethanolamine, the precursor for phosphatidylethanolamine (B1630911) (PE). aocs.org

The regulation of CTP synthetase, the enzyme that produces CTP, is itself a key control point for phospholipid synthesis, highlighting the integral role of CTP availability in membrane biogenesis. nih.govresearchwithrutgers.comrutgers.edu

EnzymeCTP-Derived IntermediateFinal Phospholipid Product(s)Pathway Name
CTP:phosphatidate cytidylyltransferaseCDP-diacylglycerolPhosphatidylinositol, Phosphatidylglycerol, CardiolipinCDP-DAG Pathway
CTP:phosphocholine cytidylyltransferaseCDP-cholinePhosphatidylcholineCDP-Choline Pathway
CTP:phosphoethanolamine cytidylyltransferaseCDP-ethanolaminePhosphatidylethanolamineCDP-Ethanolamine Pathway

Essential Role in Phospholipid Biosynthesis

CTP is a crucial precursor for the synthesis of all membrane phospholipids in eukaryotes. nih.gov Its involvement is central to pathways that generate the diverse array of phospholipids required for membrane integrity and signaling.

A key function of CTP in phospholipid metabolism is its reaction with phosphatidic acid (PA) to form cytidine diphosphate-diacylglycerol (CDP-DAG). frontiersin.orgaocs.org This reaction is catalyzed by CDP-diacylglycerol synthase (CDS) enzymes. frontiersin.orgplos.org CDP-DAG is a critical liponucleotide intermediate, acting as a high-energy donor for the synthesis of several important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). frontiersin.orgnih.gov

The synthesis of PI from CDP-DAG occurs at the endoplasmic reticulum (ER), while cardiolipin is synthesized in the mitochondria, indicating that distinct pools of CDP-DAG are maintained within the cell. frontiersin.org In mammals, two CDS isoforms, CDS1 and CDS2, are localized to the ER and exhibit different specificities for the fatty acid chains on the phosphatidic acid substrate. acs.org CDS2 shows a preference for 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid, which is a major acyl chain composition of PI. acs.org In contrast, CDS1 does not display significant substrate specificity. acs.org This suggests that the two isoforms may generate distinct pools of CDP-DAG to enrich different phospholipid species with specific acyl chains. acs.org

The primary mechanism for synthesizing phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes, is the CDP-choline pathway, also known as the Kennedy pathway. wikipedia.orgnih.gov This pathway involves the activation of phosphocholine by CTP.

The process begins with the phosphorylation of choline to phosphocholine by choline kinase. nih.gov Subsequently, the rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which converts phosphocholine and CTP into CDP-choline and pyrophosphate. wikipedia.orgnih.gov In the final step, choline phosphotransferase transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, forming phosphatidylcholine. wikipedia.orgnih.gov The availability of CTP can influence the rate of PC synthesis; studies have shown that supplementing cells with cytidine, a precursor to CTP, can increase the synthesis and levels of membrane phospholipids, including phosphatidylcholine. nih.govmit.edu

Table 1: Key Enzymes in the CDP-Choline Pathway

EnzymeFunction
Choline Kinase (CK)Phosphorylates choline to form phosphocholine. nih.gov
CTP:phosphocholine cytidylyltransferase (CCT)Catalyzes the rate-limiting step, forming CDP-choline from phosphocholine and CTP. wikipedia.orgnih.gov
Choline Phosphotransferase (CPT)Transfers phosphocholine from CDP-choline to diacylglycerol to produce phosphatidylcholine. nih.gov

Analogous to phosphatidylcholine synthesis, phosphatidylethanolamine (PE) is primarily synthesized de novo via the CDP-ethanolamine pathway. researchgate.netreactome.org This pathway is a branch of the Kennedy pathway and is crucial for the formation of ethanolamine-derived phospholipids. researchgate.net

The pathway starts with the phosphorylation of ethanolamine (B43304) to phosphoethanolamine by ethanolamine kinase. researchgate.netnih.gov CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) then catalyzes the reaction of phosphoethanolamine with CTP to produce CDP-ethanolamine. researchgate.netnih.gov Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine head group from CDP-ethanolamine to diacylglycerol, yielding phosphatidylethanolamine. researchgate.netresearchgate.net The CDP-ethanolamine pathway is responsible for the synthesis of both diacyl phosphatidylethanolamine and alkenylacyl phosphatidylethanolamine derivatives, known as plasmalogens. researchgate.net

As illustrated in the CDP-choline and CDP-ethanolamine pathways, a central role of CTP is the activation of phospholipid head groups. By reacting with phosphocholine and phosphoethanolamine, CTP forms high-energy CDP-choline and CDP-ethanolamine intermediates, respectively. These activated intermediates can then be readily transferred to diacylglycerol. This activation step is essential for the enzymatic transfer of the polar head groups to the lipid backbone, a fundamental process in the de novo synthesis of these major membrane phospholipids. nih.govnih.gov The regulation of CTP:phosphocholine cytidylyltransferase activity is a key control point in this process and is influenced by its interaction with membrane lipids. nih.gov

Regulation of Lipid Homeostasis

The availability of CTP is a critical factor in maintaining lipid homeostasis within the cell. The cellular CTP pool can act as a universal signal or switch for phospholipid biosynthesis. nih.gov When CTP levels are depleted, as demonstrated by the use of CTP synthetase inhibitors, the de novo synthesis of major phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and cardiolipin, is significantly reduced. nih.gov This reduction in phospholipid synthesis can lead to an accumulation of precursor molecules like phosphatidic acid and diacylglycerol, which may then be redirected towards the synthesis of neutral lipids such as triacylglycerol. nih.gov

Protein and Lipid Glycosylation Pathways

Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids. This post-translational modification is crucial for a wide range of biological processes. While CTP is not the direct donor of the sugar moiety in most glycosylation reactions, it plays a critical role in the synthesis of one specific nucleotide sugar, CMP-sialic acid.

Sialic acids are a family of nine-carbon sugars that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. Their activation for transfer to these molecules requires CTP. The enzyme CMP-sialic acid synthetase catalyzes the reaction between sialic acid and CTP to form cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate. nih.gov This CMP-activated form is the substrate for sialyltransferases, which transfer the sialic acid to the terminal positions of glycan chains in the Golgi apparatus. nih.gov Therefore, CTP is essential for the sialylation of proteins and lipids, a process that influences cell-cell recognition, signaling, and pathogen interactions. nih.gov

Coenzyme in Glycoconjugate Synthesis

This compound functions as a crucial coenzyme in the synthesis of glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins or lipids. wikipedia.org This role is fundamental to processes such as the glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function. wikipedia.orgyoutube.com CTP's primary involvement is in the activation of monosaccharides, preparing them for transfer onto growing glycan chains. nih.gov Specifically, CTP is essential for the formation of activated sugar donors, most notably for sialic acids, which are then incorporated into glycoproteins and glycolipids. nih.govnih.gov

The synthesis of these activated sugars is an energy-dependent process where CTP provides the necessary energy and the cytidine monophosphate (CMP) moiety. nih.gov This activation is a prerequisite for the enzymatic transfer of the sugar by glycosyltransferases. The resulting glycoconjugates are vital for a multitude of biological processes, including cell-cell recognition, immune responses, and signaling. harvard.edu

Activation of Sialic Acid Precursors (e.g., CMP-N-acetylneuraminic acid)

A paramount function of CTP is the activation of sialic acid, a key terminal monosaccharide on many glycoconjugates. nih.govnih.gov This activation occurs through the synthesis of cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). The reaction is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), which facilitates the condensation of CTP with N-acetylneuraminic acid (Neu5Ac). nih.govreactome.org

In this enzymatic reaction, the CMP moiety from CTP is transferred to Neu5Ac, forming CMP-Neu5Ac and releasing pyrophosphate (PPi). reactome.org CMP-Neu5Ac is the universal activated sugar donor for all sialyltransferases, which are the enzymes that transfer sialic acid to the terminal positions of glycan chains on proteins and lipids. nih.govoup.com The generation of CMP-Neu5Ac is a critical, rate-limiting step in the sialylation pathway and occurs in the nucleus of mammalian cells. reactome.orgresearchgate.net

ReactantsEnzymeProductsCellular Location
This compound (CTP) + N-acetylneuraminic acid (Neu5Ac)CMP-sialic acid synthetase (CMAS)CMP-N-acetylneuraminic acid (CMP-Neu5Ac) + Pyrophosphate (PPi)Nucleus

This process underscores the indispensable role of CTP in enabling the incorporation of sialic acids into cellular structures, which is vital for numerous physiological and pathological processes. nih.gov

Role in Dolichol-Phosphate Biosynthesis

CTP plays an essential role in the biosynthesis of dolichol-phosphate, a lipid carrier required for the synthesis of N-linked glycans. nih.gov Dolichol-phosphate acts as a lipid anchor in the membrane of the endoplasmic reticulum (ER) upon which the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is assembled before its transfer to nascent polypeptide chains. oup.com

The specificity of dolichol kinase for CTP over other nucleoside triphosphates highlights a specialized metabolic function for CTP in this crucial glycosylation pathway. oup.comnih.gov

CMP Donor in Glycosylation Processes

In the context of glycosylation, CTP serves as the precursor for the cytidine monophosphate (CMP) that is integral to the activated sugar donor, CMP-N-acetylneuraminic acid. nih.gov While sialyltransferases directly utilize CMP-Neu5Ac as the substrate to transfer sialic acid to an acceptor molecule, the ultimate source of the activating CMP group is CTP. nih.govnih.gov

During the reaction catalyzed by CMP-sialic acid synthetase, CTP donates the CMP portion to Neu5Ac. reactome.org Once the sialyltransferase transfers the sialic acid from CMP-Neu5Ac to a growing glycan chain, CMP is released as a byproduct. nih.gov This released CMP can be recycled back to CTP through successive phosphorylation steps, allowing it to participate in further rounds of sialic acid activation. nih.gov Therefore, CTP is the primary donor of the CMP moiety that facilitates the transfer of sialic acids in glycosylation.

Other Specialized Metabolic Roles

Beyond its functions in the synthesis of complex carbohydrates, this compound is involved in other specific metabolic and regulatory processes.

Inhibition of Aspartate Carbamoyltransferase (Pyrimidine Biosynthesis Regulation)

CTP is a key allosteric inhibitor of aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase. wikipedia.orgwikipedia.org This enzyme catalyzes the first committed step in the de novo pyrimidine (B1678525) biosynthesis pathway: the condensation of carbamoyl (B1232498) phosphate and aspartate to form N-carbamoyl-L-aspartate. wikipedia.orgdavuniversity.org

As the end-product of the pyrimidine pathway, CTP exerts feedback inhibition on ATCase, thereby regulating the entire pathway and ensuring a balanced pool of pyrimidine nucleotides. wikipedia.orgyoutube.com When CTP levels are high, it binds to the allosteric sites on the regulatory subunits of ATCase, causing a conformational change that decreases the enzyme's catalytic activity. youtube.com This inhibition is a classic example of feedback regulation, preventing the overproduction of pyrimidines. davuniversity.org

Research has shown that the inhibition by CTP alone is often incomplete. However, its inhibitory effect is significantly enhanced in the presence of Uridine-5'-triphosphate (UTP). nih.govnih.gov Although UTP by itself may have little to no inhibitory effect, it acts synergistically with CTP to inhibit ATCase activity by up to 95%, providing a more stringent control over the pyrimidine nucleotide pools. wikipedia.orgnih.gov

EnzymeAllosteric Inhibitor(s)Effect on Enzyme ActivityMetabolic Pathway Regulated
Aspartate Carbamoyltransferase (ATCase)This compound (CTP)InhibitionPyrimidine Biosynthesis
Aspartate Carbamoyltransferase (ATCase)CTP + Uridine-5'-triphosphate (UTP)Synergistic InhibitionPyrimidine Biosynthesis

Participation in Coenzyme A Production

In the biosynthesis of Coenzyme A (CoA), CTP serves as an energy source and substrate in a manner distinct from the more common ATP-dependent reactions in many organisms. Notably, in bacteria such as Escherichia coli, the bifunctional enzyme containing phosphopantothenoylcysteine synthetase (PPCS) utilizes CTP, rather than ATP, for the synthesis of 4'-phosphopantothenoylcysteine. oup.comasm.org

This step involves the CTP-dependent condensation of 4'-phosphopantothenate and cysteine. asm.org The preference for CTP over ATP distinguishes the bacterial enzyme from its human counterpart, highlighting a variation in the coenzyme requirements for this essential pathway across different domains of life. asm.org This specific utilization of CTP underscores its role in providing the necessary energy and nucleotide for a key step in the production of Coenzyme A in certain prokaryotes. oup.com

Role in Innate Antiviral Immunity (e.g., Conversion to 3'-deoxy-3',4'-didehydro-CTP by viperin)

A key aspect of the innate immune response to viral infections involves the interferon-stimulated gene, viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible). Viperin has been identified as a crucial enzyme that utilizes this compound (CTP) as a substrate to synthesize a potent antiviral molecule. annualreviews.orgucsd.edunih.gov This enzymatic activity is a direct mechanism of host defense against a wide range of viruses.

Viperin catalyzes the conversion of CTP into 3'-deoxy-3',4'-didehydro-CTP (ddhCTP), a novel ribonucleotide analog. annualreviews.orgucsd.edunih.gov This reaction is a key function of viperin's antiviral activity. nih.gov The production of ddhCTP by viperin is the only known enzymatic activity of this protein that directly links to an antiviral mechanism in human cells. annualreviews.orgucsd.edunih.gov

The antiviral action of ddhCTP stems from its ability to act as a chain terminator during viral RNA synthesis. nih.gov When ddhCTP is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase, it prevents further elongation because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form. nih.gov This premature termination of RNA synthesis effectively halts the replication of the viral genome. annualreviews.orgucsd.edu This mechanism has been shown to be effective against several RNA viruses, including those in the flavivirus family such as Zika virus, West Nile virus, dengue virus, and hepatitis C virus. nih.govmdpi.com

The versatility of viperin allows it to inhibit a broad spectrum of viruses, including not only RNA viruses but also DNA viruses and retroviruses like Human Immunodeficiency Virus 1 (HIV-1) and human cytomegalovirus (HCMV). mdpi.com

Potential Role in Cyclic CMP Formation

This compound is the precursor for the synthesis of cytidine 3',5'-cyclic monophosphate (cyclic CMP or cCMP), a cyclic nucleotide. nih.govsigmaaldrich.com This conversion is catalyzed by the enzyme cytidylate cyclase. nih.govnih.gov The formation of cyclic CMP from CTP has been observed in various mammalian tissues, indicating a potential role for this molecule in cellular signaling, similar to the more well-known cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov

The enzymatic reaction to form cyclic CMP is dependent on specific conditions. Studies in mouse tissues have shown that the activity of cytidylate cyclase is influenced by factors such as pH, temperature, and the presence of divalent cations. nih.gov The optimal pH for this enzyme is around 9.4, and the ideal temperature is 37°C. nih.gov The reaction follows Michaelis-Menten kinetics, with an apparent Km for CTP of approximately 0.31 mM. nih.gov

The formation of cyclic CMP is significantly enhanced by the presence of certain divalent cations, with manganese (Mn2+) being the most effective, followed by magnesium (Mg2+) and cobalt (Co2+). nih.gov Conversely, other ions like copper (Cu2+) and zinc (Zn2+) can inhibit this activity. nih.gov The enzyme's activity can also be inhibited by other nucleotides such as ATP, ADP, and GTP. nih.gov

Cytidylate cyclase activity has been detected in a variety of mouse tissues, with the highest concentrations found in the brain and the lowest in the liver, while it was absent in the heart. nih.gov The presence of this enzymatic pathway suggests that cyclic CMP may have undiscovered roles in cellular processes.

Enzymology and Mechanistic Insights Involving Ctp

Enzymes Utilizing or Regulating CTP

A variety of enzymes depend on CTP for their catalytic activity or are allosterically regulated by it. These enzymes are integral to pathways such as nucleotide metabolism, phospholipid biosynthesis, and nucleic acid synthesis.

CTP synthase is a rate-limiting enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides: the conversion of Uridine-5'-triphosphate (UTP) to CTP. wikiwand.comwikipedia.org This reaction is essential for providing the necessary building blocks for RNA and DNA synthesis, as well as for the production of various phospholipids (B1166683). mdpi.com

The catalytic process involves the ATP-dependent phosphorylation of UTP at the 4-oxygen position, rendering the 4-carbon electrophilic. wikiwand.comwikipedia.org Glutamine is hydrolyzed in a separate amidotransferase domain, producing ammonia (B1221849). This ammonia is then channeled through the enzyme's interior to the synthetase domain, where it attacks the 4-phosphoryl UTP intermediate to form CTP. wikiwand.comwikipedia.orgmdpi.com

The activity of CTP synthase is tightly regulated. It exists as an inactive monomer at low concentrations but polymerizes into dimers and, in the presence of ATP and UTP, forms an active homotetrameric complex. wikiwand.comwikipedia.orgmolbiolcell.org The enzyme is subject to allosteric regulation; for instance, GTP acts as an allosteric activator, promoting glutamine hydrolysis, while the product, CTP, serves as an allosteric inhibitor. wikiwand.com This feedback inhibition by CTP helps to maintain a balanced pool of pyrimidine nucleotides. researchgate.net

CTP:phosphatidate cytidylyltransferase, also known as CDP-diacylglycerol synthase (CDS), is a membrane-bound enzyme that plays a critical role in glycerophospholipid metabolism. wikipedia.org It catalyzes the reaction between CTP and phosphatidate to produce CDP-diacylglycerol and diphosphate (B83284). wikipedia.org CDP-diacylglycerol is a key intermediate at a branch point in the synthesis of various phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). wikipedia.org This enzyme belongs to the transferase family, specifically the nucleotidyltransferases that transfer phosphorus-containing nucleotide groups. wikipedia.org

CTP:phosphocholine (B91661) cytidylyltransferase (CCT) is a key regulatory enzyme in the CDP-choline pathway, also known as the Kennedy pathway, for the de novo synthesis of phosphatidylcholine (PC). nih.govoup.com PC is a major component of eukaryotic cell membranes. CCT catalyzes the conversion of phosphocholine and CTP into CDP-choline and pyrophosphate. oup.comwikipedia.org

The regulation of CCT activity is complex and involves its translocation between a soluble, inactive state and a membrane-bound, active state. researchgate.net This reversible membrane binding is influenced by the lipid composition of the membrane, allowing the enzyme to sense and respond to the cell's need for PC synthesis. nih.govnih.gov The binding to membranes is thought to displace an auto-inhibitory domain, leading to a significant increase in catalytic efficiency. researchgate.net In some organisms, the activity of CCT is also regulated by phosphorylation. oup.comnih.gov For instance, fatty acids can stimulate the translocation of CCTα to the inner nuclear membrane and nuclear lipid droplets, a process that is also influenced by the phosphorylation state of the enzyme. molbiolcell.orgresearchgate.net

CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) is the rate-limiting enzyme in the CDP-ethanolamine branch of the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE). mdpi.comnih.gov PE is a crucial phospholipid, particularly abundant in the inner leaflet of cellular membranes, and is involved in processes like membrane fusion, cell cycle regulation, and autophagy. mdpi.comnih.gov

Pcyt2 catalyzes the reaction of CTP with phosphoethanolamine to generate CDP-ethanolamine and pyrophosphate. mdpi.comgenecards.org Like its counterpart in PC synthesis, Pcyt2 utilizes both CTP and dCTP as substrates. mdpi.com The regulation of PE homeostasis is critically dependent on the activity of Pcyt2, and its dysfunction can lead to metabolic disorders. mdpi.comnih.gov

RNA polymerases are fundamental enzymes responsible for the synthesis of RNA from a DNA template, a process known as transcription. youtube.com These enzymes incorporate ribonucleoside triphosphates (rNTPs), including ATP, GTP, CTP, and UTP, into a growing RNA chain. youtube.com During elongation, the RNA polymerase moves along the DNA template and, for each nucleotide in the template, it adds a complementary rNTP to the 3' end of the RNA transcript. youtube.com CTP is specifically incorporated opposite to a guanine (B1146940) (G) residue in the DNA template. nih.gov RNA polymerases can also incorporate analogues of CTP, which can be useful for labeling RNA or as antiviral agents. nih.govresearchgate.netnih.gov For example, some studies have shown the efficient incorporation of fluorescent CTP analogues by T7 RNA polymerase. nih.gov Similarly, certain modified CTP analogues can act as chain terminators for viral RNA-dependent RNA polymerases. nih.gov

Aspartate transcarbamoylase (ATCase) is a key allosteric enzyme that catalyzes the first committed step in the de novo pyrimidine biosynthetic pathway: the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. proteopedia.orgkenyon.edu Although CTP is not a direct substrate for ATCase, it is the ultimate end-product of this pathway and acts as a crucial allosteric inhibitor of the enzyme. proteopedia.orgkenyon.edu

This feedback inhibition by CTP is a classic example of allosteric regulation. proteopedia.orgscilit.com CTP binds to regulatory sites on the enzyme, which are distinct from the active sites, causing a conformational change that decreases the enzyme's affinity for its substrates and slows down the rate of the entire pyrimidine biosynthetic pathway. proteopedia.org This regulation ensures that the cell does not expend energy producing excess pyrimidines. proteopedia.org Interestingly, UTP can act synergistically with CTP to enhance this inhibition. nih.govnih.gov Conversely, the purine (B94841) nucleotide ATP acts as an allosteric activator, helping to maintain a balance between the pools of purine and pyrimidine nucleotides. kenyon.edunih.gov

Interactive Data Tables

Table 1: Enzymes Utilizing or Regulating CTP

Enzyme Function Role of CTP
CTP Synthase Catalyzes the final step in de novo pyrimidine biosynthesis (UTP to CTP). Product and Allosteric Inhibitor
CTP:Phosphatidate Cytidylyltransferase Catalyzes the synthesis of CDP-diacylglycerol from CTP and phosphatidate. Substrate
CTP:Phosphocholine Cytidylyltransferase (CCT) Rate-limiting step in the de novo synthesis of phosphatidylcholine. Substrate
CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) Rate-limiting step in the de novo synthesis of phosphatidylethanolamine. Substrate
RNA Polymerases Synthesize RNA from a DNA template. Substrate

Cytidylate Cyclase

Cytidylate cyclase is an enzyme belonging to the family of lyases, specifically the class of phosphorus-oxygen lyases. wikipedia.org It catalyzes the conversion of Cytidine-5'-triphosphate (CTP) into 3',5'-cyclic monophosphate (cyclic CMP) and diphosphate. wikipedia.orgnih.gov The systematic name for this enzyme is CTP diphosphate-lyase (cyclizing; 3',5'-cyclic-CMP-forming). wikipedia.org

This enzymatic activity has been identified in various mammalian tissues, including the brain, liver, lung, spleen, ovary, and testes. nih.govnih.gov Studies in mouse tissues revealed the highest levels of activity in the brain and the lowest in the liver. nih.gov The formation of cyclic CMP is dependent on factors such as the amount of tissue homogenate and the duration of incubation. nih.gov The optimal temperature for the enzyme's activity is 37°C, and it shows maximal activity at a pH of around 9.4, though it is active over a wide pH range from 6.8 to 11.5. nih.gov The activity of cytidylate cyclase can be enhanced by the presence of certain divalent cations, with manganese (Mn²⁺) being the most effective, followed by magnesium (Mg²⁺) and cobalt (Co²⁺). nih.gov Conversely, ions like copper (Cu²⁺) and zinc (Zn²⁺) have an inhibitory effect on its activity. nih.gov

Viperin

Viperin, also known as radical S-adenosyl-methionine domain containing protein 2 (RSAD2), is an interferon-inducible enzyme that plays a crucial role in the innate immune response against a wide range of viruses. researchgate.net A key part of its antiviral mechanism involves the enzymatic conversion of CTP into 3′-deoxy-3′,4′-didehydro-CTP (ddhCTP). nih.govnih.gov This novel ribonucleotide, ddhCTP, acts as a chain terminator for the RNA-dependent RNA polymerases of several viruses, thereby inhibiting viral genome replication. nih.govnih.gov

The catalytic process is initiated by the homolytic cleavage of S-adenosyl-methionine (SAM) to produce a 5'-deoxyadenosyl radical (5'-dA•). researchgate.netnih.gov This radical then abstracts a hydrogen atom from the 4' position of the CTP's ribose moiety. researchgate.netnih.gov This leads to the loss of the 3'-hydroxyl group, facilitated by acid-base catalysis, which generates a radical-carbocation intermediate. researchgate.net A subsequent one-electron reduction of this intermediate yields the final product, ddhCTP. researchgate.net Viperin is typically localized to the cytosolic face of the endoplasmic reticulum and lipid droplets, which are often sites for viral replication complexes. nih.gov

Protein-Ligand Interactions with CTP

Mechanisms of CTP Binding to Specific Enzymes and Proteins

CTP interacts with various enzymes as a substrate, an allosteric regulator, or a feedback inhibitor. A prominent example is CTP synthase (CTPS), the enzyme responsible for the de novo synthesis of CTP from Uridine-5'-triphosphate (UTP). nih.govwikipedia.org In this context, CTP acts as a feedback inhibitor, regulating its own production. wikipedia.orgquizlet.com

Structural Basis of Binding Site Specificity

The specificity of CTP binding to proteins is determined by the unique three-dimensional architecture of the binding pocket. For CTP synthase (CTPS), structural studies have provided detailed insights into this specificity. The enzyme is a homotetramer, with each monomer containing an ammonia ligase (AL) domain and a C-terminal glutamine amidotransferase (GAT) domain. nih.govwikipedia.org

Cryo-electron microscopy has been instrumental in revealing the structural basis for the selective inhibition of different human CTPS isoforms. nih.gov For instance, small-molecule inhibitors that mimic CTP have been shown to bind in one of the inhibitory sites. The selectivity for the CTPS1 isoform over CTPS2 can be attributed to a single amino acid difference within this binding pocket. nih.gov The binding site for CTP as a feedback inhibitor is distinct from the active site where UTP binds. The nucleoside portion of CTP occupies a pocket that is separate from the UTP binding site, providing the structural basis for its allosteric regulation. wikipedia.org This structural arrangement allows the enzyme to sense the concentration of its product and modulate its activity accordingly, preventing the overproduction of CTP.

Enzyme Kinetics and Thermodynamics of CTP-Involved Reactions

Kinetic Parameters (e.g., Km)

The Michaelis constant (Km) is a key kinetic parameter that represents the substrate concentration at which an enzyme-catalyzed reaction proceeds at half of its maximum velocity (Vmax). patsnap.comucl.ac.ukteachmephysiology.com It serves as an inverse measure of the affinity between an enzyme and its substrate; a lower Km value indicates a higher affinity. patsnap.comucl.ac.uk

For cytidylate cyclase, the enzyme that converts CTP to cyclic CMP, kinetic studies have determined its Km value for CTP. In rat liver preparations, the apparent Km for CTP was found to be 220 µM. nih.govresearchgate.net Another study using mouse tissue homogenates reported a similar apparent Km for CTP of approximately 0.31 mM (or 310 µM). nih.gov These values provide a quantitative measure of the concentration of CTP required for the enzyme to function efficiently.

EnzymeTissue SourceKm for CTP
Cytidylate CyclaseRat Liver220 µM
Cytidylate CyclaseMouse Tissue~310 µM

Free Energy Changes in CTP Hydrolysis for Metabolic Coupling

The energetic favorability of chemical reactions within a cell is described by the change in Gibbs free energy (ΔG). libretexts.org A reaction with a negative ΔG is exergonic, meaning it releases energy and can proceed spontaneously. stackexchange.com Conversely, a reaction with a positive ΔG is endergonic, requiring an input of energy to occur. nih.gov Many essential biosynthetic pathways in cellular metabolism are endergonic and are made possible through a process known as metabolic coupling. libretexts.orgbu.edu This process links an energetically unfavorable reaction to a highly exergonic one, resulting in a net negative ΔG for the combined process. youtube.com

This compound (CTP), much like its well-known counterpart adenosine (B11128) triphosphate (ATP), is a crucial energy currency molecule in the cell. libretexts.orgmsu.edu The key to its function lies in the large amount of chemical energy stored within its phosphoanhydride bonds, which link the three phosphate groups. libretexts.org While these are stable bonds, their hydrolysis—the breaking of the bond by adding a water molecule—is accompanied by a significant release of free energy. wikipedia.org This is due to several factors, including the relief of electrostatic repulsion between the negatively charged phosphate groups, resonance stabilization of the products (cytidine-5'-diphosphate (CDP) and inorganic phosphate (Pi), or cytidine-5'-monophosphate (CMP) and pyrophosphate (PPi)), and favorable interactions with the solvent (water). msu.eduwikipedia.org

The hydrolysis of CTP can proceed via two primary pathways:

CTP to CDP and Pi: The cleavage of the terminal (gamma) phosphoanhydride bond yields CDP and an inorganic phosphate molecule.

CTP to CMP and PPi: The cleavage of the bond between the alpha and beta phosphates releases a pyrophosphate molecule and leaves CMP.

The standard Gibbs free energy change (ΔG°') for the hydrolysis of nucleoside triphosphates like ATP and CTP is substantial. While specific experimental values for CTP are less commonly cited than for ATP, the energy release is comparable due to the similar chemical nature of the phosphoanhydride bonds. nih.gov The standard free energy change for the hydrolysis of ATP to ADP and Pi is approximately -30.5 kJ/mol (-7.3 kcal/mol). libretexts.orgmsu.edu

A particularly important aspect of CTP's role in driving metabolic reactions forward is the hydrolysis to CMP and pyrophosphate. nih.gov The pyrophosphate (PPi) produced in this reaction is itself unstable in the aqueous environment of the cell and is rapidly hydrolyzed by the enzyme pyrophosphatase into two molecules of inorganic phosphate (Pi). youtube.com This subsequent hydrolysis is also a highly exergonic reaction, releasing a significant amount of free energy, comparable to the initial hydrolysis step. nih.govyoutube.com

The energy released from these hydrolysis reactions is harnessed by enzymes to drive endergonic processes. stackexchange.com For instance, in the synthesis of phosphatidylcholine, a key component of cell membranes, CTP is used to activate phosphocholine. nih.gov The enzyme CTP:phosphocholine cytidylyltransferase catalyzes the transfer of a CMP group from CTP to phosphocholine, forming CDP-choline and pyrophosphate. youtube.com The subsequent hydrolysis of pyrophosphate ensures that this activation step proceeds to completion, thereby facilitating the final synthesis of the phospholipid. nih.gov

The following interactive table summarizes the standard Gibbs free energy changes associated with CTP hydrolysis, using values for analogous ATP reactions as a reference.

Hydrolysis ReactionProductsApproximate Standard Gibbs Free Energy Change (ΔG°')
CTP + H₂O → CDP + PiCytidine-5'-diphosphate, Inorganic phosphate-30.5 kJ/mol (-7.3 kcal/mol)
CTP + H₂O → CMP + PPiCytidine-5'-monophosphate, Pyrophosphate-45.6 kJ/mol (-10.9 kcal/mol)
PPi + H₂O → 2 PiTwo Inorganic phosphate molecules~ -30 kJ/mol (~ -7 kcal/mol)

Note: These values are for standard conditions (1 M concentrations, pH 7.0) and can vary under actual physiological conditions within the cell. wikipedia.orgstackexchange.com

Advanced Research Methodologies and Analytical Techniques for Ctp Studies

Quantification of CTP and Related Nucleotides in Biological Samples

Accurate quantification of CTP is crucial for understanding nucleotide metabolism and cellular physiology. Various methods have been developed to measure the concentrations of CTP and other ribonucleotides in complex biological matrices like cell and tissue extracts. oup.combiorxiv.org

Liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for the quantitative analysis of organic molecules in complex mixtures. rsc.org This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection afforded by mass spectrometry (MS). rsc.orgbiotrial.com The coupling of these two technologies provides a unique platform for rapid, cost-effective, and quantitative measurements of molecules like CTP. rsc.org LC-MS/MS is particularly valuable for analyzing polar and thermally unstable compounds within biological matrices. chromatographyonline.com The initial LC step separates the analyte of interest, such as CTP, from other cellular components and potential interferences. biotrial.com This separation is crucial for ensuring that the mass spectrometer detects only the target analyte, thereby minimizing the risk of inaccurate results. biotrial.com

A key advantage of LC-MS is its ability to directly detect molecules based on their intrinsic properties, namely their molecular mass and fragmentation patterns, which provides higher specificity compared to standard methods like photometry or ligand-binding assays. scispace.com For instance, a method for measuring the activity of CTP synthetase (CTPS), the enzyme that produces CTP, was developed using LC-MS to quantify the CTP produced in cell lysates. nih.gov This approach demonstrated linearity in CTP determination up to 451 μmol/L. nih.gov

Kinetic Parameters of CTP Synthetase (CTPS) in Human Lymphocytes Determined by LC-MS nih.gov
Cell TypeKm for UTP (μmol/L)Vmax (pmol/min)
Resting Cells280 ± 31083 ± 20
Activated PBMCs230 ± 280379 ± 90

Electrospray ionization (ESI) is a soft ionization technique crucial for the analysis of non-volatile and thermally fragile biomolecules like CTP. nih.govyoutube.com It facilitates the transfer of ions from a liquid solution into the gas phase, making them amenable to analysis by a mass spectrometer. nih.govyoutube.com The ESI process involves applying a high voltage to a liquid sample as it exits a capillary, which generates a fine spray of charged droplets. nih.govyoutube.com A heated gas then causes the solvent in these droplets to evaporate, increasing their surface charge density. youtube.com This eventually leads to the ejection of gas-phase ions from the droplets, which can then be analyzed by the mass spectrometer. nih.govyoutube.com

ESI-MS is highly sensitive, capable of analyzing femtomole quantities of material in microliter sample volumes. nih.gov Its development has significantly expanded the capabilities of mass spectrometry for analyzing complex biomolecular samples. enovatia.com In the context of CTP analysis, ESI would be used to ionize the CTP molecules separated by the LC column before they enter the mass analyzer. nih.gov The ion signal in ESI-MS is proportional to the analyte's concentration, allowing for quantitative measurements. nih.gov

Tandem mass spectrometry, also known as MS/MS, significantly enhances the specificity and precision of quantitative analysis. nih.govresearchgate.net An LC-MS/MS system consists of two mass analyzers in series, separated by a collision cell. nih.gov The first mass analyzer selects the "precursor ion" with a specific mass-to-charge (m/z) ratio—in this case, the ion corresponding to CTP. nih.gov This selected ion is then passed into the collision cell, where it is fragmented into smaller "product ions." nih.gov The second mass analyzer then separates and detects these specific product ions. nih.gov

This process, often performed in a mode called multiple reaction monitoring (MRM), provides a high degree of specificity because the combination of the precursor ion mass and the product ion masses is unique to the target analyte. biotrial.com This allows for the accurate quantification of a compound even in a complex biological matrix with many other components. biotrial.comresearchgate.net The use of MS/MS is vital for identifying and quantifying different metabolites with high confidence. nih.gov For example, in the study of CTP synthetase activity, a stable isotope-labeled analog of CTP was used as an internal standard, and the specific transitions of both the analyte and the standard were monitored by MS/MS to ensure accurate quantification. nih.gov

While chromatography-based methods are powerful, enzymatic and fluorogenic assays offer alternative approaches that can be performed without specialized chromatography equipment. oup.combiorxiv.org These assays are often simple, sensitive, and suitable for high-throughput analysis. nih.govmdpi.com Fluorometric techniques, in particular, have gained relevance due to their high sensitivity and versatility. mdpi.com

A novel method for quantifying all canonical ribonucleoside triphosphates (rNTPs), including CTP, utilizes real-time fluorogenic in vitro transcription. oup.combiorxiv.orgbiorxiv.org This assay is based on the real-time detection of an RNA aptamer called "Broccoli" as it is synthesized by an RNA polymerase. biorxiv.orgbiorxiv.org The reaction mixture contains a DNA template encoding the Broccoli aptamer, an RNA polymerase (such as T7 or SP6 polymerase), and a fluorogenic dye that binds to the folded aptamer, causing it to fluoresce. oup.combiorxiv.org

The assay is designed so that one of the rNTPs, for example CTP, is the limiting nucleotide. oup.com The amount of full-length fluorescent RNA aptamer produced is therefore directly proportional to the initial amount of CTP in the sample. oup.combiorxiv.org The fluorescence signal is monitored in real-time, allowing for the quantification of CTP concentration. nih.govresearchwithrutgers.com This method is inherently specific and can tolerate concentrated cell and tissue extracts. oup.combiorxiv.org Researchers have optimized the assay conditions, determining that for the quantification of CTP, an optimal concentration of SP6 RNA polymerase is 1 kU/ml and the optimal basal concentration of the limiting CTP is 1 µM. oup.combiorxiv.org

Optimized Conditions for Real-time Fluorogenic In Vitro Transcription Assay oup.combiorxiv.org
ParameterCondition for CTP Quantification
RNA PolymeraseSP6 RNA Polymerase
Polymerase Concentration1 kU/ml
Limiting rNTP Concentration1 µM
Temperature37°C
DetectionBroccoli aptamer fluorescence (470 nm excitation / 510 nm emission)

Chromatography-Based Methods (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Structural Biology Approaches

Understanding the three-dimensional structure of CTP in complex with its target enzymes is fundamental to elucidating its biological function, regulation, and mechanism of action.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique in structural biology for determining the high-resolution structures of biological macromolecules and their complexes. nih.gov This method allows for the visualization of proteins in a near-native, hydrated state by rapidly freezing the sample in vitreous ice. nih.gov Single-particle cryo-EM has become competitive with X-ray crystallography, capable of determining structures at near-atomic resolution for a broad range of complex sizes. nih.gov

Cryo-EM has been instrumental in studying CTP synthase (CTPS), the enzyme responsible for the de novo synthesis of CTP. nih.govelifesciences.org CTPS is known to assemble into large, micron-scale filaments to regulate its activity, a process that is often linked to significant metabolic changes within the cell. nih.govelifesciences.org Researchers have used cryo-EM to determine the structures of yeast and human CTPS filaments. elifesciences.orgresearchgate.net These structural studies have revealed how the enzyme assembles and how this assembly is sensitive to environmental cues like pH. nih.govelifesciences.org Furthermore, cryo-EM structures have captured CTPS in different conformational states, including an inactive state stabilized by filament formation and an active state. elifesciences.orgresearchgate.net By analyzing cryo-EM maps of CTPS filaments formed in the presence of its product, CTP, scientists can visualize precisely how CTP binds to the enzyme and influences its structure and assembly, providing critical insights into the allosteric regulation of nucleotide metabolism. elifesciences.orgresearchgate.net

Molecular Biology and Genetic Techniques

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to the DNA sequence of a gene. wikipedia.org This method is invaluable for investigating the structure-function relationships of proteins, including the regulatory sites of enzymes like CTP synthase. wikipedia.orgeurofinsgenomics.com By altering the codons for specific amino acids, researchers can probe the roles of individual residues in catalysis, substrate binding, allosteric regulation, and protein-protein interactions. eurofinsgenomics.comnih.gov

In the context of CTP synthase, site-directed mutagenesis has been extensively employed to elucidate the functions of residues involved in binding substrates and allosteric effectors. nih.gov For example, kinetic studies coupled with site-directed mutagenesis have been crucial in mapping the regions of CTPS that contribute to its GTP-dependent activation. nih.gov Early studies identified that GTP accelerates the glutaminase (B10826351) activity of the GAT domain with little effect on the ammonia-dependent CTP formation in the synthase domain. nih.gov

Subsequent mutagenesis studies have pinpointed specific amino acid residues that interact with GTP. For instance, research on Lactococcus lactis CTPS showed that mutations at Arg359 significantly impede the glutamine-dependent synthesis of CTP in the presence of GTP. nih.gov This finding supports the hypothesis that this arginine residue interacts with GTP and acts as a lever to induce conformational changes necessary for glutaminase activation. nih.gov Similarly, in E. coli CTPS, a mutation at Leu109 was found to hinder glutamine-dependent CTP synthesis. nih.gov

More recent studies on Drosophila CTPS have further refined our understanding of the GTP-binding pocket. A flexible loop structure, referred to as the "wing," has been shown to play a pivotal role in regulating GTP binding and CTP synthesis. nih.gov Mutations within this wing structure can dramatically affect enzyme activity. nih.gov Another critical residue identified through mutagenesis is Phe50; a mutation at this position (F50A) results in a near-total loss of enzyme activity, highlighting its importance in either GTP binding or maintaining the conformational integrity of the ammonia (B1221849) tunnel. nih.gov

Site-directed mutagenesis has also been used to investigate the feedback inhibition of CTPS by its product, CTP. A point mutation (E161K in human CTPS) that impairs CTP binding has been shown to significantly promote CTP synthesis, even at high CTP concentrations, demonstrating the critical role of this residue in allosteric inhibition. nih.gov

Enzyme Organism Mutated Residue(s) Effect on Function
CTP SynthaseLactococcus lactisArg359Impeded glutamine-dependent CTP synthesis in the presence of GTP. nih.gov
CTP SynthaseE. coliLeu109Hindered glutamine-dependent CTP synthesis. nih.gov
CTP SynthaseDrosophila melanogasterPhe50 (F50A)Nearly complete loss of enzyme activity. nih.gov
CTP SynthaseHumanE161KReduced feedback inhibition by CTP, leading to increased CTP synthesis. nih.gov

The study of gene expression provides critical insights into how cells regulate the biosynthesis of CTP to meet their metabolic demands. The expression levels of genes encoding enzymes in the CTP synthesis pathway, particularly CTP synthase (CTPS), are often tightly controlled and can vary significantly depending on the cell type, growth conditions, and developmental stage. nih.govlife-science-alliance.org

In humans, there are two isozymes of CTP synthase, CTPS1 and CTPS2, encoded by the CTPS1 and CTPS2 genes, respectively. wikipedia.orglife-science-alliance.org While these enzymes are structurally very similar, studies have shown that they can have differential roles in cell proliferation. life-science-alliance.org Gene expression analyses, often performed using quantitative reverse transcription PCR (qRT-PCR), have revealed that both CTPS1 and CTPS2 are expressed in all tissues, but their relative expression levels can differ. life-science-alliance.org

Elevated expression of CTPS genes is frequently observed in rapidly proliferating cells, such as cancer cells, to support the increased demand for CTP for DNA and RNA synthesis, as well as for phospholipid biosynthesis. nih.govlife-science-alliance.org For instance, upregulated CTP synthase activity has been widely documented in various human and rodent tumors. wikipedia.org The transcription factor Myc, a potent oncoprotein, has been shown to regulate the expression of CTP synthase. wikipedia.orgnih.gov Overexpression of Myc can lead to the formation of elongated CTP synthase filaments and an increase in cell size, indicating a direct link between Myc-driven cell growth and the transcriptional control of CTP biosynthesis. nih.gov

Gene expression studies have also been crucial in understanding the role of CTP biosynthesis in the immune system. For example, the expression of CTPS1 is upregulated in T lymphocytes following stimulation of the T cell receptor, and this increased expression is necessary for their expansion during an antigen-specific immune response. life-science-alliance.org

Furthermore, transcriptional regulation of genes involved in CTP biosynthesis can be influenced by signaling molecules. For example, the bioactive lipid sphingosine (B13886) has been shown to suppress the synthesis of phosphatidylcholine, a major phospholipid, by transcriptionally repressing the gene for CTP:phosphocholine (B91661) cytidylyltransferase (CCTα), another key enzyme that utilizes CTP. nih.gov This repression was mapped to a specific negative regulatory element within the gene's promoter region. nih.gov

Gene Organism/Cell Type Regulatory Factor/Condition Observed Effect on Gene Expression
CTPS1Human T lymphocytesT cell receptor stimulationUpregulation. life-science-alliance.org
CTPS1 and CTPS2Human and rodent tumorsCancerous stateUpregulation. wikipedia.orgnih.gov
CTP SynthaseDrosophilaMyc overexpressionIncreased expression. nih.gov
CCTαMurine lung epitheliaSphingosineTranscriptional repression. nih.gov

Biochemical and Cell-Free Systems for CTP Research

In vitro transcription (IVT) is a fundamental technique in molecular biology that allows for the synthesis of RNA molecules in a test tube, outside of a living cell. idtdna.com These systems are essential for a wide range of applications, including the production of mRNA for vaccines and therapeutics, the generation of RNA probes for hybridization experiments, and the study of transcription regulation. thermofisher.comneb.com CTP, along with ATP, GTP, and UTP, is one of the four essential ribonucleoside triphosphates (rNTPs) that serve as the building blocks for RNA synthesis by RNA polymerase. idtdna.comthermofisher.com

A typical IVT reaction contains a DNA template, an RNA polymerase (commonly T7, T3, or SP6), a transcription buffer to maintain optimal pH and ionic strength, and the four rNTPs, including CTP. idtdna.comneb-online.de The DNA template provides the sequence information for the RNA transcript and contains a promoter sequence that is recognized by the specific RNA polymerase being used. thermofisher.com The RNA polymerase then synthesizes a complementary RNA strand in the 5' to 3' direction. neb-online.de

The concentration of CTP and the other rNTPs in the IVT reaction directly impacts the yield and quality of the synthesized RNA. thermofisher.com Optimal concentrations are necessary to ensure efficient polymerization. thermofisher.com In some applications, modified nucleotides can be used in place of their canonical counterparts to introduce specific functionalities into the RNA.

IVT systems are also used to study the mechanisms of transcription itself, including initiation, elongation, and termination. nih.gov For example, by manipulating the concentrations of individual rNTPs, researchers can pause the transcription process at specific points to study the properties of the transcription elongation complex. nih.gov Radiolabeled CTP, such as [α-³²P]CTP, is often used in these assays to visualize and quantify the synthesized RNA transcripts. researchgate.net The alpha-phosphate of CTP is incorporated into the growing RNA chain, allowing for sensitive detection. researchgate.net

Component Function in In Vitro Transcription
CTP (Cytidine-5'-triphosphate)One of the four essential ribonucleoside triphosphate building blocks for RNA synthesis. idtdna.comthermofisher.com
DNA TemplateProvides the sequence to be transcribed and contains a promoter for RNA polymerase binding. idtdna.comthermofisher.com
RNA Polymerase (e.g., T7, T3, SP6)Enzyme that catalyzes the synthesis of RNA from the DNA template. neb-online.de
Transcription BufferMaintains optimal conditions (pH, ionic strength) for enzyme activity. idtdna.com
ATP, GTP, UTPThe other three essential ribonucleoside triphosphate building blocks. thermofisher.com

Cell-free biosynthesis platforms, also known as cell-free protein synthesis (CFPS) or cell-free transcription-translation (TXTL) systems, are powerful tools in synthetic biology that allow for the production of proteins and other biomolecules without the use of living cells. nih.govnih.gov These systems typically consist of a cell extract (often from E. coli) that contains all the necessary machinery for transcription and translation, including ribosomes, RNA polymerase, and tRNAs. youtube.com The system is then supplemented with amino acids, an energy source, and a DNA template encoding the protein or pathway of interest. nih.gov

Cell-free systems offer several advantages over traditional in vivo methods, including the ability to produce toxic proteins, incorporate non-canonical amino acids, and rapidly prototype genetic circuits. nih.gov In the context of CTP research, cell-free platforms can be engineered to study and produce enzymes involved in CTP biosynthesis.

Furthermore, cell-free systems can be used to reconstruct entire metabolic pathways in vitro. For example, both the purine (B94841) (ATP, GTP) and pyrimidine (B1678525) (UTP, CTP) biosynthesis pathways have been reconstructed de novo in cell-free systems. nih.gov This involved combining numerous enzymes from different species to create a functional pathway outside of a cell. nih.gov Such reconstructions are not only a feat of synthetic biology but also enable detailed studies of pathway dynamics and regulation in a controlled environment. They also allow for the production of isotopically labeled nucleotides, including CTP, for use in structural studies like NMR spectroscopy. nih.gov

The primary energy sources in these systems are the nucleotides themselves, including ATP, GTP, CTP, and UTP, which are required for mRNA synthesis during transcription. nih.gov ATP and GTP also provide the energy for the translation process. nih.gov By engineering these cell-free platforms, researchers can gain a deeper understanding of the intricate network of reactions involved in CTP biosynthesis and its integration with other metabolic pathways.

Platform Description Application in CTP Research
Cell-Free Protein Synthesis (CFPS)A system using cell extracts to produce proteins from a DNA template. nih.govProduction and study of enzymes involved in CTP biosynthesis.
Cell-Free Transcription-Translation (TXTL)A specific type of CFPS system that couples transcription and translation. nih.govRapid prototyping of genetic circuits that regulate CTP synthesis.
De Novo Pathway ReconstructionThe assembly of an entire metabolic pathway in a cell-free system using purified enzymes or cell extracts. nih.govReconstruction of the CTP biosynthesis pathway to study its dynamics and for the production of isotopically labeled CTP. nih.gov

Model Organism Studies in CTP Research

Model organisms are indispensable tools for dissecting the complex roles of this compound (CTP) and its synthesizing enzyme, CTP synthase (CTPS). These organisms, ranging from simple prokaryotes to complex eukaryotes, offer tractable systems to investigate the genetic, biochemical, and cellular functions of CTP metabolism, which are often conserved across species.

Prokaryotic Models (e.g., Escherichia coli, Lactobacillus lactis)

Prokaryotic models, particularly Escherichia coli, have been fundamental in elucidating the basic mechanisms of CTP synthase regulation. In E. coli, CTPS can transition from an inactive dimer to an active tetramer upon binding its substrates, ATP and UTP. biorxiv.orgnih.gov A key area of research in prokaryotes has been the discovery that CTPS enzymes can polymerize into large-scale filamentous structures, sometimes called cytoophidia. nih.govnih.gov

Studies using cryo-electron microscopy on E. coli CTPS (ecCTPS) have revealed the structure of these filaments. biorxiv.org Research has shown that this polymerization is not merely structural but serves as a significant regulatory mechanism. The formation of these filaments is induced by the product, CTP, and this assembly inhibits the enzyme's activity. elifesciences.org The filament structure appears to sterically hinder a conformational change necessary for catalysis, effectively downregulating CTP synthesis. elifesciences.org This provides a mechanism for ultrasensitive feedback inhibition and storage of the enzyme in a readily activatable, yet conformationally restricted, state. elifesciences.org Disruption of this polymerization process in E. coli has been shown to impair cell growth and metabolic regulation. elifesciences.org

Lactococcus lactis, a gram-positive bacterium widely used in the food industry, also serves as a valuable model organism. researchgate.net While it is a key model for lactic acid bacteria, its utility extends to genetic engineering and metabolic studies, providing a platform for comparative analysis of essential pathways like nucleotide synthesis. researchgate.netnih.gov

Model OrganismKey Research AreaSignificant Findings
Escherichia coliCTPS Regulation & StructureCTPS forms filaments (cytoophidia) that inhibit its own enzymatic activity, serving as a feedback mechanism. nih.govelifesciences.org
Escherichia coliEnzyme KineticsThe enzyme transitions from an inactive dimer to an active tetramer in the presence of substrates (ATP and UTP). biorxiv.org
Escherichia coliStructural BiologyCryo-EM has been used to determine the structure of CTPS filaments, revealing how polymerization inhibits function. biorxiv.org
Lactococcus lactisGenetic EngineeringServes as an important model for expanding the genetic code and producing modified biomolecules. nih.gov

Yeast Models (e.g., Saccharomyces cerevisiae)

The budding yeast, Saccharomyces cerevisiae, is a powerful eukaryotic model for studying CTP metabolism due to its genetic tractability and the conservation of fundamental cellular processes. In yeast, CTP is a crucial precursor for the synthesis of all major membrane phospholipids (B1166683) via the CDP-diacylglycerol and CDP-choline pathways. nih.govrutgers.edu

S. cerevisiae has two isoforms of CTP synthase, encoded by the URA7 and URA8 genes, with URA7 being responsible for the majority of CTP production. nih.govresearchwithrutgers.com Studies in yeast have been instrumental in understanding the post-translational regulation of CTPS. The URA7-encoded enzyme is phosphorylated by protein kinases A and C, which stimulates its activity and leads to increased cellular CTP levels. researchwithrutgers.com

Like in prokaryotes, yeast CTPS can form filaments in response to cellular stress, such as nutrient deprivation and cytoplasmic acidification. nih.govbiorxiv.org Cryo-EM studies of yeast CTPS filaments have revealed a unique assembly mechanism that is sensitive to pH, which is a key feature of the yeast stress response. nih.gov This filament assembly is thought to reduce enzyme activity by stabilizing a conformation that closes the ammonia channel between catalytic sites. biorxiv.org

Furthermore, S. cerevisiae serves as an excellent surrogate system for studying human CTP synthase. Human CTPS genes can functionally replace their yeast counterparts, allowing researchers to study the structure, function, and regulation—including phosphorylation—of the human enzymes in a simplified and powerful model system. nih.govnih.gov

Model OrganismKey Research AreaSignificant Findings
Saccharomyces cerevisiaeMetabolic RegulationCTP levels regulate the balance between different pathways of membrane phospholipid synthesis. nih.govrutgers.edu
Saccharomyces cerevisiaeEnzyme RegulationYeast CTPS activity is stimulated by phosphorylation by protein kinases A and C. researchwithrutgers.com
Saccharomyces cerevisiaeStress ResponseCTPS forms pH-sensitive filaments during starvation, which is a key part of the cellular stress response. nih.gov
Saccharomyces cerevisiaeHuman Disease ModelingFunctionally expresses human CTPS genes, enabling the study of human enzyme regulation and phosphorylation. nih.gov

Invertebrate Models (e.g., Drosophila)

The fruit fly, Drosophila melanogaster, is a sophisticated model organism for studying the role of CTP in the context of a whole animal's development and physiology. Its powerful genetic toolkit allows for in-depth investigation of gene function in specific tissues and at specific times. frontiersin.orgmdpi.com In Drosophila, the CTP synthase gene produces multiple isoforms, but interestingly, only one of these isoforms has been shown to form the filamentous cytoophidium structure. nih.gov This isoform-specific behavior provides a unique opportunity to dissect the specific functions of filament formation in a multicellular organism. nih.gov

Research in Drosophila has linked CTP synthase to a variety of crucial cellular processes. For instance, CTP synthase activity is required for the collective migration of border cells in the ovary, a process that is a model for studying metastatic cancer. nih.gov This function is tied to the enzyme's role in regulating the asymmetrical distribution of Phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid in cell signaling and membrane trafficking. nih.gov

Furthermore, studies in the fruit fly have uncovered a functional link between CTP synthase and the renowned oncogene Myc. nih.gov Myc protein levels correlate with the abundance of cytoophidia, and altering Myc levels affects filament formation and cell size. nih.gov Crucially, reducing CTP synthase levels can suppress the overgrowth phenotype caused by Myc overexpression, indicating that CTP synthase is a key downstream effector required for Myc-driven cell growth. nih.gov

Model OrganismKey Research AreaSignificant Findings
Drosophila melanogasterIsoform FunctionOnly one of the multiple CTP synthase isoforms forms the cytoophidium, allowing for specific study of this structure's function. nih.gov
Drosophila melanogasterCell MigrationCTPsyn is essential for collective border cell migration by controlling the polarized distribution of PIP2. nih.gov
Drosophila melanogasterCancer BiologyCTPsyn is required for Myc-induced cell overgrowth, acting as a downstream effector of the Myc oncogene. nih.gov
Drosophila melanogasterDevelopmentCTPsyn has been implicated in the regulation of cell proliferation and differentiation during development. biorxiv.org

Plant Models (e.g., Arabidopsis thaliana)

The small flowering plant Arabidopsis thaliana is the premier model for plant biology, offering insights into the unique aspects of CTP metabolism in photosynthetic eukaryotes. The Arabidopsis genome encodes five distinct CTP synthase isoforms (CTPS1-5), a higher number than in many other organisms, suggesting specialized or redundant functions. nih.gov These isoforms share significant sequence similarity with CTPS from yeast, flies, and humans. nih.gov

An interesting finding from Arabidopsis is that, unlike in other organisms where most or all CTPS isoforms can form filaments, only CTPS3, 4, and 5 were observed to form these structures in a transient expression system. nih.govwsu.edu This suggests a divergence in the regulation and function of CTPS filamentation in plants.

Model OrganismKey Research AreaSignificant Findings
Arabidopsis thalianaGene Family & IsoformsPossesses five CTPS isoforms, with only CTPS3, 4, and 5 demonstrating the ability to form filaments in a plant expression system. nih.govwsu.edu
Arabidopsis thalianaDevelopmental BiologyThe CTPS2 isoform is essential for complete embryo development; knockout mutants are embryo-lethal. nih.govfrontiersin.org
Arabidopsis thalianaPhotosynthesisCTPS2-mediated CTP synthesis is critical for chloroplast DNA and RNA synthesis and the establishment of photosynthetic capacity. frontiersin.org
Arabidopsis thalianaStress ResponseExpression of certain CTPS isoforms, like CTPS4, is strongly increased in response to drought and salt stress. frontiersin.org

Development and Analysis of CTP Analogs

Applications in Studying RNA Polymerase Activity

The development of CTP analogs—molecules that are structurally similar to natural CTP—is a cornerstone of antiviral drug discovery and a powerful tool for studying the mechanics of RNA polymerases. nih.gov Viral RNA-dependent RNA polymerases (RdRp) are the enzymes responsible for replicating the genomes of many pathogenic RNA viruses and are a primary target for antiviral therapies. nih.gov

CTP analogs are designed to be recognized by the viral RdRp as a substrate, competing with the natural CTP for incorporation into the growing viral RNA chain. nih.gov Once incorporated, these analogs can disrupt the replication process through several mechanisms. A common mechanism is chain termination, where the analog lacks a crucial chemical group (like the 3'-hydroxyl group on the ribose sugar), making it impossible for the polymerase to add the next nucleotide and thus halting RNA synthesis. nih.govacs.org

Several cytidine (B196190) analogs have been developed and studied for their effects on viral RNA polymerases.

Molnupiravir and Lumicitabine (ALS-8176) are two notable examples. nih.gov Both are metabolized inside the cell to their active triphosphate forms. Lumicitabine's triphosphate version (ALS-8112-TP) is incorporated by the Respiratory Syncytial Virus (RSV) polymerase and causes immediate chain termination. nih.gov

3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring antiviral analog produced by the human enzyme viperin. It acts as a chain terminator for the polymerases of several viruses and can be incorporated by the SARS-CoV-2 polymerase. nih.govacs.orgbiorxiv.org

Arabinose-CTP (ara-CTP) is another analog that inhibits viral polymerases. Upon incorporation, ara-CTP induces long pauses in the polymerase's activity, effectively slowing down or stopping RNA synthesis. biorxiv.org

By using these analogs in biochemical and single-molecule assays, researchers can probe the active site of RNA polymerases, understand the kinetics of nucleotide incorporation, and elucidate the mechanisms of viral replication and its inhibition. biorxiv.orgbiorxiv.org

CTP AnalogMechanism of ActionTarget/Application
Lumicitabine (ALS-8176)Incorporated by viral RdRp, causing immediate chain termination. nih.govRespiratory Syncytial Virus (RSV) polymerase. nih.gov
MolnupiravirIncorporated into viral RNA, leading to an accumulation of mutations (lethal mutagenesis). nih.govBroad-spectrum antiviral, including influenza and coronaviruses. nih.gov
ddhCTPActs as a chain terminator due to the absence of a 3'-OH group. nih.govacs.orgPolymerases of multiple viruses, including Flaviviruses and SARS-CoV-2. nih.govbiorxiv.org
ara-CTPInduces long pauses in polymerase elongation after incorporation. biorxiv.orgSARS-CoV-2 and Poliovirus polymerases. biorxiv.org
Cidofovir-diphosphate (Cid-DP)Acts as a terminator of the polymerase reaction. nih.govSARS-CoV and SARS-CoV-2 polymerases. nih.gov

Exploration of Novel Biochemical Pathways

Recent advancements in metabolomics and systems biology have unveiled non-canonical and previously unappreciated roles for this compound (CTP), extending its functional significance far beyond its classical roles in RNA synthesis and phospholipid metabolism. Researchers are uncovering its involvement in intricate metabolic networks, including isoprenoid biosynthesis, specialized glycosylation reactions, and the regulation of lipid storage and signaling. These discoveries highlight the metabolic plasticity of CTP and open new avenues for understanding cellular regulation.

CTP in Isoprenoid Biosynthesis

A significant finding has been the identification of a CTP-dependent step in the non-mevalonate pathway (also known as the MEP/DOXP pathway) of isoprenoid biosynthesis in organisms like Escherichia coli. Isoprenoids are a vast class of natural products essential for various cellular functions. While the classical mevalonate (B85504) pathway is well-established in animals, many bacteria, and plants utilize the non-mevalonate pathway.

In this pathway, CTP serves as a crucial substrate for the enzyme YgbP (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase). This enzyme catalyzes the conversion of 2-C-methylerythritol 4-phosphate (MEP) into 4-diphosphocytidyl-2-C-methylerythritol, a key intermediate. nih.gov This reaction is a departure from the ATP-dependent phosphorylation steps more commonly seen in metabolic pathways, underscoring a unique biochemical strategy for activating an intermediate in isoprenoid synthesis.

Table 1: CTP-Dependent Reaction in the Non-Mevalonate Pathway

Substrate Enzyme Product Organism Example Pathway
2-C-methylerythritol 4-phosphate (MEP) + CTP YgbP (MEP cytidylyltransferase) 4-diphosphocytidyl-2-C-methylerythritol + PPi Escherichia coli Isoprenoid Biosynthesis

Emerging Roles in Lipid Metabolism and Signaling

While CTP's role in the synthesis of glycerophospholipids via the Kennedy pathway is canonical, new research has illuminated more nuanced regulatory functions, particularly concerning the dynamics of lipid droplets. wikipedia.orgmdpi.com CTP:phosphocholine cytidylyltransferase (CCTα), the rate-limiting enzyme in phosphatidylcholine (PC) synthesis, is activated upon its translocation to nuclear lipid droplets. nih.govmolbiolcell.org

Recent studies show that fatty acids, such as oleate, stimulate the recruitment of CCTα to these nuclear lipid droplets, which is coupled with the activity of the enzyme Lipin1 and a specific dephosphorylation of the CCTα protein. nih.govmolbiolcell.org This process enhances the synthesis of PC, a primary component of the lipid droplet monolayer, thereby reducing ER stress and facilitating the storage of triacylglycerols. nih.gov The regulation of intracellular CTP pools by CTP synthetase is, therefore, critical for maintaining the balance of phospholipid synthesis. nih.govresearchgate.net

Furthermore, the fatty acid composition of lipid precursors influences their metabolic fate. Studies have shown that CTP-dependent synthesis of phosphatidylinositol (PI) preferentially utilizes arachidonoyl-enriched phosphatidic acid, contributing to the unique fatty acid profile of phosphoinositides, which are critical signaling molecules. embopress.org

Table 2: Key CTP-Dependent Intermediates in Phospholipid Synthesis

CTP-Derived Intermediate Precursor(s) Key Enzyme Resulting Lipid Class Cellular Function
CDP-choline CTP + Phosphocholine CTP:phosphocholine cytidylyltransferase (CCT) Phosphatidylcholine Membrane structure, lipid storage
CDP-ethanolamine CTP + Phosphoethanolamine CTP:phosphoethanolamine cytidylyltransferase Phosphatidylethanolamine (B1630911) Membrane structure, autophagy
CDP-diacylglycerol CTP + Phosphatidic acid CDP-diacylglycerol synthase Phosphatidylinositol, Phosphatidylglycerol, Cardiolipin (B10847521) Cell signaling, mitochondrial function

CTP in Novel Glycosylation Pathways

CTP is indispensable for the activation of sialic acids, a family of monosaccharides crucial for the function of many cell surface glycoproteins and glycolipids. nih.gov The enzyme CMP-sialic acid synthetase utilizes CTP to convert sialic acid into cytidine monophosphate-sialic acid (CMP-sialic acid). nih.gov This high-energy nucleotide sugar is the sole donor substrate for all sialyltransferases, which attach sialic acid to the termini of glycan chains.

Beyond the common N-acetylneuraminic acid (Neu5Ac), research has explored CTP's role in activating other, less common sialic acids. For example, 2-keto-3-deoxy-D-glycero-D-galactonononic acid (Kdn), another type of sialic acid, is also activated by CTP to form CMP-Kdn. nih.gov This molecule is found in abundance in certain species and is implicated in specialized biological processes like sperm-egg adhesion in fish. nih.gov The diversion of CTP for the synthesis of these activated sugars highlights its critical role in generating the molecular diversity of the cellular glycocalyx. nih.gov

CTP Synthetase Compartmentation and Metabolic Regulation

A fascinating area of new research is the discovery that CTP synthetase (CTPS), the enzyme responsible for the de novo synthesis of CTP, can form dynamic, filamentous structures known as cytoophidia or "CTP synthase filaments". researchgate.net These evolutionarily conserved structures, found in organisms from bacteria to humans, represent a novel form of metabolic enzyme compartmentation. researchgate.netnih.gov

The formation and disassembly of these filaments are regulated by substrate and product availability, suggesting a mechanism for controlling CTP production and maintaining nucleotide homeostasis. researchgate.net Elevated CTPS activity and filament formation are often observed in rapidly proliferating cells, including various cancer cells and activated lymphocytes, making CTPS a target for therapeutic development. nih.govnih.govresearchgate.net Research has shown that these filaments can interact with other metabolic enzymes, suggesting they may act as hubs for coordinating complex biochemical pathways beyond simple nucleotide synthesis. nih.gov This structural organization of a CTP-producing enzyme represents a previously unknown layer of metabolic regulation.

Q & A

Q. What are the primary enzymatic pathways for synthesizing CTP in biological systems, and how can researchers validate these pathways experimentally?

CTP is synthesized via cytidine triphosphate (CTP) synthase, which catalyzes the amination of uridine triphosphate (UTP) using glutamine as a nitrogen donor . To validate this pathway, researchers can:

  • Use isotopic labeling (e.g., ¹⁵N-glutamine) to track nitrogen incorporation into CTP.
  • Measure enzyme activity via spectrophotometric assays monitoring NADH oxidation, which correlates with CTP synthase activity .
  • Knock out or inhibit CTP synthase in model organisms (e.g., Toxoplasma gondii) and observe pyrimidine auxotrophy .

Q. What methodologies are recommended for quantifying CTP in vitro, and how do they address potential interference from other nucleotides?

  • HPLC with UV detection : Separates CTP from other nucleotides using ion-pair chromatography (e.g., C18 columns with tetrabutylammonium buffers) . Purity can be confirmed via spiking with standards (≥99% by HPLC) .
  • Enzymatic assays : Couple CTP hydrolysis to phosphate release, measured via malachite green assays. Specificity is ensured by using CTP-specific phosphatases .
  • Mass spectrometry (LC-MS) : Provides high sensitivity in complex matrices (e.g., cell lysates) and distinguishes CTP from isobaric metabolites .

Q. How should CTP be stored to maintain stability, and what are the implications of improper handling on experimental outcomes?

  • Storage : CTP disodium salt should be stored at -20°C in lyophilized form; solutions in Tris-HCl (pH 8.0) are stable for ≤1 year at -80°C .
  • Handling : Degradation occurs via hydrolysis to CDP/CMP, which can skew nucleotide pool measurements. Always verify purity via HPLC before critical experiments .

Q. What role does CTP play in RNA synthesis, and how can its incorporation be tracked in transcription assays?

CTP is a substrate for RNA polymerases during transcription initiation and elongation. To track incorporation:

  • Use radiolabeled [α-³²P]-CTP in in vitro transcription assays, followed by autoradiography .
  • Employ fluorescent analogs (e.g., Cy3-CTP) for real-time monitoring of RNA synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CTP concentrations across metabolomics studies?

Discrepancies often arise from:

  • Sample preparation : Rapid quenching (e.g., cold methanol) prevents enzymatic degradation .
  • Normalization : Use internal standards (e.g., stable isotope-labeled CTP) to correct for extraction efficiency .
  • Platform variability : Cross-validate using orthogonal methods (e.g., enzymatic assays vs. LC-MS) .

Q. What experimental strategies optimize CTP-dependent biosynthesis pathways, such as CDP-choline production in engineered yeast?

  • Substrate channeling : Co-localize CTP synthase and choline phosphate cytidylyltransferase to enhance flux .
  • Dynamic regulation : Use inducible promoters to balance CTP availability with downstream demand .
  • Metabolic modeling : Apply flux balance analysis (FBA) to predict knockout targets (e.g., downregulating competing UDP-glucose pathways) .

Q. How can NMR spectroscopy elucidate CTP-protein interactions, particularly in RNA polymerase studies?

  • TROSY-based experiments : Resolve CTP binding to RNA polymerase using ¹H-¹⁵N correlation spectroscopy with isotopically labeled proteins .
  • Chemical shift perturbation : Monitor changes in CTP’s ³¹P NMR signals upon binding to transcription factors .

Q. What are the challenges in using radiolabeled CTP for transcription assays, and how can non-specific binding be minimized?

  • Challenge : Radiolabeled CTP ([α-³²P]-CTP) may bind non-specifically to proteins (e.g., RNase A) .
  • Mitigation : Include competitor nucleotides (e.g., excess UTP) in binding buffers and validate signals via gel-shift assays .

Q. How does metabolic reprogramming in diseases like cutaneous T-cell lymphoma (CTCL) alter CTP pools, and what analytical tools can capture these dynamics?

CTCL tumors upregulate CTP in tumor-adjacent tissues via PRPP-driven pyrimidine salvage pathways . Tools include:

  • Untargeted metabolomics : Use LC-QTOF-MS with Mummichog software to map CTP flux .
  • Stable isotope-resolved tracing : Track ¹³C-glucose incorporation into CTP to quantify de novo vs. salvage synthesis .

Q. What experimental designs address non-specific protein-CTP interactions in studies of nucleotide-binding enzymes?

  • Competitive binding assays : Titrate unlabeled CTP against fluorescent/radiolabeled probes to calculate dissociation constants (Kd) .
  • Crosslinking and proteomics : Use UV-crosslinking followed by tryptic digestion and LC-MS/MS to identify specific interactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.